Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-methyl-5-nitroimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEABRXWBICJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555360 | |
| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-98-0 | |
| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a nitroimidazole derivative of interest in medicinal chemistry and drug development. Nitroimidazoles are a critical class of compounds known for their efficacy against anaerobic bacteria and protozoa.[1][2][3] This document provides a detailed, step-by-step synthesis route, including experimental protocols, quantitative data summarization, and visual representations of the chemical transformations.
Proposed Synthesis Pathway
A logical and efficient route begins with the direct nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate. This precursor is the methyl ester analog of the ethyl ester used in a documented synthesis, and the reaction conditions are expected to be comparable.[4]
Caption: Proposed one-step synthesis of this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of structurally similar nitroimidazole compounds.[4][5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a fume hood.
Step 1: Nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate
This procedure is adapted from the nitration of the corresponding ethyl ester.[4]
Materials:
-
Methyl 1-methyl-1H-imidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃) solution
-
Water (H₂O)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium carbonate solution until the pH is between 7 and 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.
Quantitative Data
The following table summarizes the quantitative data for a closely related synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which can serve as a benchmark for the synthesis of the methyl ester.[4]
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-methyl-1H-imidazole-2-carboxylate | [4] |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [4] |
| Reaction Temperature | 70 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 34.7% | [4] |
| Product | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | [4] |
| Appearance | Yellow solid | [4] |
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a comprehensive overview of a viable synthetic route to this compound based on established chemical principles and analogous reactions. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]
- 5. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound belongs to the nitroimidazole class, a group of substances with significant therapeutic applications, including antimicrobial and antiprotozoal activities.[3][4][5] Their biological effects are primarily attributed to the 5-nitro group, which is crucial for their mechanism of action.[3]
Physicochemical Properties
The quantitative data for the closely related Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is summarized in the table below. The properties of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate are expected to be comparable.
| Property | Value (for Ethyl Ester) | Reference |
| CAS Number | 1564-49-4 | [1][2] |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1][6] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 81-83°C | [2] |
| Boiling Point (Predicted) | 350.7 ± 34.0 °C | [2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -0.95 ± 0.25 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of Alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates
The synthesis of alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates is a multi-step process. The general workflow involves the nitration of an alkyl 1-methyl-1H-imidazole-2-carboxylate.
Caption: Synthesis workflow for alkyl 1-methyl-5-nitro-1H-imidazole-2-carboxylates.
Experimental Protocol: Synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
This protocol is adapted from the synthesis of the ethyl ester and can be modified for the methyl ester by substituting ethyl 1-methyl-1H-imidazole-2-carboxylate with its methyl counterpart.[2]
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (8 mL)
-
Concentrated Nitric Acid (HNO₃) (8 mL)
-
Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃) solution
-
Water (H₂O)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction vessel, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) in 8 mL of concentrated sulfuric acid.
-
Slowly add 8 mL of concentrated nitric acid to the solution.
-
Stir the reaction mixture at 70°C for 3 hours.
-
After the reaction is complete, dilute the solution with water and adjust the pH to 7-8 with an aqueous sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate them.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether.
-
The final product, ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester, is obtained as a yellow solid (0.9 g, 34.7% yield).[2]
Mechanism of Action of Nitroimidazoles
Nitroimidazole antibiotics are prodrugs that require reductive activation within the target cell.[] The nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, to form highly reactive nitroso and hydroxylamine derivatives.[5] These reactive species can then covalently bind to and degrade DNA, leading to cell death.[5][]
Caption: Generalized mechanism of action for nitroimidazole-based drugs.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. The nitroimidazole scaffold is a common feature in many antimicrobial drugs.[4] For instance, the related ethyl ester is a precursor in the synthesis of Evofosfamide, an investigational hypoxia-activated prodrug for cancer therapy.[8]
Caption: Role as a precursor in the development of various pharmaceuticals.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into the specific properties and reactions of the methyl ester is encouraged for any new synthetic or therapeutic applications.
References
- 1. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]
- 2. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methyl-5-nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methyl-5-nitroimidazole derivatives. These compounds are a significant class of molecules, primarily investigated for their antimicrobial and antiparasitic activities. Understanding their physicochemical characteristics is paramount for the rational design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
Physicochemical Properties
The physicochemical properties of 1-methyl-5-nitroimidazole derivatives are crucial determinants of their biological activity. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets. Key parameters include melting point, boiling point, pKa, and lipophilicity (logP).
Tabulated Physicochemical Data
The following tables summarize the available quantitative data for a range of 1-methyl-5-nitroimidazole derivatives.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-Methyl-5-nitroimidazole | C4H5N3O2 | 127.10 | 54-57 | [1] |
| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | C6H9N3O3 | 171.15 | 159-163 | [2] |
| 1-(2-(Benzoyloxy)ethyl)-2-methyl-5-nitroimidazole | C13H13N3O4 | 275.26 | 102-104 | |
| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | 189.60 | 74-76 | |
| 1-Methyl-5-nitroimidazole-2-methanol | C5H7N3O3 | 157.12 | 110-112 | |
| 1,2-Dimethyl-5-nitroimidazole | C5H7N3O2 | 141.12 | 112-114 | |
| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole | C6H10N4O2 | 170.17 | 186-188 (dihydrochloride) |
| Derivative Name | pKa | logP | Spectral Data Highlights |
| 1-Methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | ¹H NMR, ¹³C NMR, IR, and MS data available.[3][4] |
| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | 2.5 | -0.02 | IR (KBr, cm⁻¹): 3220 (O-H), 1535 (NO₂), 1365 (NO₂). ¹H NMR and MS data also reported. |
| 1-(2-(Benzoyloxy)ethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | IR (KBr, cm⁻¹): 1715 (C=O), 1530 (NO₂), 1350 (NO₂). |
| 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |
| 1-Methyl-5-nitroimidazole-2-methanol | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |
| 1,2-Dimethyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |
| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole | Not explicitly found | Not explicitly found | Spectral data reported in various studies. |
Chemical Properties and Reactivity
The chemical properties of 1-methyl-5-nitroimidazole derivatives are largely dictated by the electron-withdrawing nature of the nitro group and the reactivity of the imidazole ring.
Reductive Activation: The most critical chemical property related to the biological activity of these compounds is the reduction of the 5-nitro group. This process is essential for their antimicrobial and cytotoxic effects. Under anaerobic or hypoxic conditions, the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductases found in susceptible organisms. This leads to the formation of highly reactive intermediates, including the nitroso and hydroxylamine derivatives.[5]
Interaction with Biomolecules: The reactive intermediates generated during reductive activation can covalently bind to and damage cellular macromolecules, most notably DNA.[6][7][8] This interaction disrupts DNA replication and repair processes, ultimately leading to cell death.[9] Studies have shown that the covalent binding can occur at the C4 position of the imidazole ring.[6]
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 1-methyl-5-nitroimidazole derivatives.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a useful indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP11 or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range.
Lipophilicity (logP) Determination by Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For drug discovery, the octanol-water partition coefficient (logP) is a widely used measure of lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the 1-methyl-5-nitroimidazole derivative in a suitable solvent.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of pre-saturated n-octanol and water/buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is the logarithm of the partition coefficient: logP = log(P).
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the 1-methyl-5-nitroimidazole derivative in a known volume of deionized water or a suitable co-solvent if solubility is an issue.
-
Place the beaker on the stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized).
Mechanism of Action: Reductive Activation and DNA Damage
The primary mechanism of action for the antimicrobial and cytotoxic effects of 1-methyl-5-nitroimidazole derivatives is through a process of reductive activation. This process is selectively toxic to anaerobic and hypoxic cells because they possess the necessary low redox potential electron transport proteins to reduce the nitro group.
Caption: Reductive activation pathway of 1-methyl-5-nitroimidazole derivatives.
The process begins with the entry of the prodrug into the target cell. Inside the cell, nitroreductases transfer an electron to the nitro group, forming a nitro radical anion. This is a key step that is inhibited by the presence of oxygen, which can scavenge the electron, thus explaining the selective toxicity for anaerobic and hypoxic environments. Further reduction leads to the formation of a nitroso derivative and then a highly reactive hydroxylamine derivative. This hydroxylamine is a potent electrophile that can covalently bind to nucleophilic sites on macromolecules, with DNA being a primary target. This binding leads to DNA strand breaks and the formation of adducts, which ultimately triggers cell death.
Caption: Experimental workflow for logP determination.
This guide provides a foundational understanding of the key physical and chemical properties of 1-methyl-5-nitroimidazole derivatives. The provided data and protocols are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to design and evaluate new and improved therapeutic agents based on this important scaffold.
References
- 1. 1-Methyl-5-nitroimidazole 97.0 HPLC 3034-42-2 [sigmaaldrich.com]
- 2. 2-Methyl-5-nitroimidazole-1-ethanol | 443-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metronidazole - Wikipedia [en.wikipedia.org]
Spectroscopic and Methodological Guide to the Characterization of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Its Analogs
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the methyl ester, this document presents data for the closely related analog, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which serves as a valuable proxy for spectroscopic analysis. This guide outlines the experimental protocols for acquiring such data and includes a logical workflow for the synthesis and characterization of this class of compounds.
NMR Spectral Data
The 1H and 13C NMR spectral data are crucial for the structural elucidation and purity assessment of synthesized compounds. The following tables summarize the expected chemical shifts for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, which are anticipated to be very similar to its methyl counterpart, with the primary difference occurring in the ester moiety.
Table 1: 1H NMR Spectral Data for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
| Protons | Chemical Shift (δ, ppm) |
| Imidazole-H | ~8.01 (s, 1H) |
| N-CH3 | ~2.62 (s, 3H) |
| O-CH2-CH3 | ~4.21 (t, J = 6.5 Hz, 2H) |
| O-CH2-CH3 | ~3.73 (t, J = 6.6 Hz, 2H) |
Note: Data is based on analogous compounds and may vary based on solvent and experimental conditions.
Table 2: 13C NMR Spectral Data for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
| Carbon | Chemical Shift (δ, ppm) |
| C=O | Not available |
| Imidazole C2 | Not available |
| Imidazole C4 | Not available |
| Imidazole C5 | Not available |
| N-CH3 | ~19.07 |
| O-CH2-CH3 | Not available |
| O-CH2-CH3 | Not available |
Experimental Protocols
The acquisition of high-quality NMR data is contingent on a standardized and well-defined experimental protocol. The following is a representative methodology for the characterization of nitroimidazole derivatives.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0.00 ppm.
-
Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of this compound follow a logical progression of steps to ensure the desired product is obtained with high purity.
Caption: Synthetic and characterization workflow for nitroimidazole carboxylates.
The synthesis of the ethyl ester analog involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate using a mixture of concentrated sulfuric and nitric acids.[1] The reaction is followed by a standard aqueous work-up and purification by silica gel column chromatography to yield the final product.[1] The identity and purity of the synthesized compound are then confirmed through various spectroscopic techniques, primarily NMR and mass spectrometry.[1]
References
The Core Mechanism of 5-Nitroimidazole Compounds: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of 5-nitroimidazole compounds, a critical class of antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the intricate biochemical processes that govern the efficacy and resistance of these drugs. Here, we delve into the causality behind their selective toxicity, the molecular basis of their cytotoxic effects, and the experimental methodologies crucial for their study.
Introduction: The Enduring Significance of 5-Nitroimidazoles
5-nitroimidazole derivatives, with metronidazole being the prototypical example, are indispensable therapeutic agents for infections caused by anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and certain protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1][2][] Their selective toxicity against organisms that thrive in low-oxygen environments is a hallmark of their clinical success.[1][4] This guide will dissect the fundamental principles of their action, from initial prodrug activation to the ultimate demise of the target cell.
The Central Paradigm: Reductive Activation is Key
5-nitroimidazoles are administered as stable, relatively non-toxic prodrugs.[1][5][6] Their antimicrobial activity is entirely dependent on the metabolic environment of the target organism. The core of their mechanism lies in the reduction of the nitro group at the C5 position of the imidazole ring, a process that occurs efficiently only in anaerobic or microaerophilic cells.[][5][7]
The Electron Transfer Cascade: A Low Redox Potential Requirement
The activation of 5-nitroimidazoles is initiated by the transfer of an electron to the nitro group.[1][8] This reduction is catalyzed by proteins with sufficiently low redox potentials, which are characteristic of anaerobic energy metabolism.[4][9] Key electron donors include:
-
Ferredoxins: These small, iron-sulfur proteins are crucial electron carriers in anaerobic and microaerophilic organisms.[4][10][11] Reduced ferredoxin, generated by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), is a primary source of electrons for 5-nitroimidazole activation.[1][2][8]
-
Nitroreductases: A family of enzymes that can reduce nitro compounds.[8][12]
-
Thioredoxin Reductase: This enzyme has also been implicated in the activation of 5-nitroimidazoles in some protozoa.[8]
The redox potential of these electron donors in anaerobic cells is more negative than that of the 5-nitroimidazole, providing the thermodynamic driving force for the reduction.[4] In contrast, aerobic cells have a more positive internal redox environment, which prevents significant activation of the drug.[1][4] Furthermore, in the presence of oxygen, any formed nitro radical anion is rapidly reoxidized back to the parent compound in a "futile cycling" process, further diminishing its toxicity in aerobic environments.[5][7]
Generation of Cytotoxic Intermediates
The single-electron reduction of the 5-nitroimidazole results in the formation of a highly reactive nitro radical anion.[1][5][8] This is the first in a series of short-lived, cytotoxic intermediates. Further reduction can lead to the formation of nitroso and hydroxylamine derivatives, which are also highly reactive.[8][13][14] These reactive species are the ultimate effectors of cellular damage.
The following diagram illustrates the reductive activation pathway of 5-nitroimidazoles.
Caption: Reductive activation pathway of 5-nitroimidazole compounds in anaerobic organisms.
Molecular Targets and Cytotoxic Effects
The highly reactive intermediates generated from 5-nitroimidazole reduction are non-specific and can damage a variety of cellular macromolecules. However, DNA is considered a primary target.[][15][16]
DNA Damage: The Lethal Lesion
The reactive intermediates can interact with DNA in several ways, leading to:
-
Strand breaks: Both single and double-strand breaks have been observed.[17][18]
-
Helical destabilization: The binding of drug metabolites can disrupt the DNA double helix structure.[]
-
Inhibition of DNA synthesis and repair: Damaged DNA serves as a poor template for replication and transcription, and the cell's repair machinery may be overwhelmed.[12][15]
The consequence of this extensive DNA damage is the inhibition of nucleic acid synthesis, ultimately leading to cell death.[1][15]
Other Cellular Targets
While DNA is a major target, the reactive intermediates can also damage other vital cellular components:
-
Proteins: Covalent binding of activated metronidazole to proteins, including key enzymes in redox metabolism like thioredoxin reductase, has been reported.[19][13] This can lead to enzyme inactivation and disruption of essential metabolic pathways.
-
Thiols: The reactive intermediates can deplete intracellular thiol pools, leading to oxidative stress.[19]
Mechanisms of Resistance: A Growing Clinical Challenge
Resistance to 5-nitroimidazoles is a significant clinical concern, particularly in the treatment of T. vaginalis and G. lamblia.[20][21][22] The primary mechanisms of resistance involve alterations in the drug activation pathway:
-
Decreased expression or activity of activating enzymes: Reduced levels or mutations in PFOR, ferredoxin, and nitroreductases are common findings in resistant strains.[12][20][21][22] This leads to a decreased rate of prodrug activation and, consequently, reduced cytotoxicity.
-
Increased oxygen scavenging: Some resistant organisms may have enhanced mechanisms for scavenging oxygen, which can lead to the reoxidation of the nitro radical anion.[12]
-
Efflux pumps: Although less common, the involvement of efflux pumps in reducing intracellular drug concentration has been suggested.[1]
-
Target modification: While less established, alterations in DNA repair pathways could potentially contribute to resistance.
The following table summarizes key enzymes implicated in 5-nitroimidazole resistance.
| Enzyme/Protein | Role in Susceptible Organisms | Consequence of Alteration in Resistant Organisms | References |
| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Generates reduced ferredoxin for drug activation. | Decreased expression or activity leads to reduced activation. | [2][20][22] |
| Ferredoxin | Directly donates electrons to the 5-nitroimidazole. | Decreased expression impairs drug activation. | [20][22] |
| Nitroreductases | Catalyze the reduction of the nitro group. | Reduced activity diminishes the formation of cytotoxic intermediates. | [6][12][20] |
| Thioredoxin Reductase | Implicated in drug activation in some protozoa. | Reduced expression can contribute to resistance. | [12][22] |
Experimental Methodologies for Studying the Mechanism of Action
A variety of experimental approaches are employed to investigate the mechanism of action of and resistance to 5-nitroimidazoles.
Protocol: In Vitro DNA Damage Assessment using the Comet Assay
The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[18][23]
Objective: To quantify DNA damage in target cells (e.g., Giardia lamblia trophozoites) following treatment with a 5-nitroimidazole compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture G. lamblia trophozoites in an appropriate medium under anaerobic conditions.
-
Expose the cells to various concentrations of the 5-nitroimidazole compound (and a vehicle control) for a defined period (e.g., 2-4 hours).
-
-
Cell Harvesting and Embedding:
-
Harvest the trophozoites by centrifugation.
-
Resuspend the cell pellet in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides on a cold plate.
-
-
Lysis:
-
Remove the coverslips and immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer to unwind the DNA.
-
Apply a voltage to the tank to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides in a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.
-
The following diagram illustrates the workflow for the Comet Assay.
Caption: Workflow for the Comet Assay to assess DNA damage.
Protocol: Analysis of Activating Enzyme Activity
Objective: To compare the activity of PFOR in susceptible and resistant strains of an anaerobic organism.
Methodology:
-
Preparation of Cell-Free Extracts:
-
Culture susceptible and resistant strains to mid-log phase.
-
Harvest the cells and wash them in a suitable buffer.
-
Lyse the cells by sonication or French press on ice.
-
Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).
-
-
PFOR Activity Assay (Spectrophotometric):
-
This assay measures the pyruvate-dependent reduction of a suitable electron acceptor (e.g., methyl viologen).
-
Prepare a reaction mixture in an anaerobic cuvette containing buffer, coenzyme A, pyruvate, and methyl viologen.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the reduction of methyl viologen by measuring the increase in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the specific activity of PFOR (e.g., in units per mg of protein).
-
Compare the specific activity between the susceptible and resistant strains.
-
Conclusion and Future Perspectives
The 5-nitroimidazole class of compounds remains a cornerstone in the treatment of anaerobic and certain protozoal infections. Their efficacy is intrinsically linked to the unique metabolic environment of these organisms, which enables their reductive activation into potent cytotoxic agents. A thorough understanding of this mechanism, from the initial electron transfer to the resulting DNA damage, is paramount for optimizing their use and for the development of novel analogs that can overcome emerging resistance. Future research should focus on a deeper characterization of the activating enzymes across a broader range of pathogens, the identification of novel cellular targets, and the development of strategies to circumvent resistance mechanisms. This includes the exploration of combination therapies and the design of next-generation 5-nitroimidazoles with improved activation profiles in resistant strains.
References
- 1. Metronidazole - Wikipedia [en.wikipedia.org]
- 2. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unimib.it [elearning.unimib.it]
- 8. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. championsoncology.com [championsoncology.com]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroimidazole Esters
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial and anticancer agents. The addition of an ester functional group has opened new avenues for creating prodrugs with enhanced pharmacokinetic profiles and targeted activity. This technical guide delves into the core biological activities of nitroimidazole esters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Bioreductive Activation
The biological activity of nitroimidazole esters is predominantly reliant on the bioreductive activation of the nitro group.[1][2] This process is significantly more efficient under hypoxic (low oxygen) conditions, a hallmark of the microenvironment of many solid tumors and anaerobic or microaerophilic pathogens.[3][4]
Under normoxic conditions, the single-electron reduction of the nitro group is a reversible process, as oxygen can readily oxidize the resulting nitro radical anion back to the parent compound.[4] However, in hypoxic environments, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[5][6] These reactive species are the primary effectors of cellular damage, leading to the therapeutic effect.[7]
Caption: Bioreductive activation of nitroimidazole esters under hypoxic conditions.
Antimicrobial Activity
Nitroimidazole esters have demonstrated broad-spectrum activity against various anaerobic bacteria and protozoan parasites.[8][9] Their efficacy stems from the anaerobic environment of these microorganisms, which facilitates the reductive activation of the nitro group.
Quantitative Data Summary
The following tables summarize the in vitro activity of various nitroimidazole esters and related derivatives against a range of microbial pathogens.
Table 1: Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamides [1]
| Compound | R Group | G. lamblia (MtzS) EC50 (µM) | E. histolytica EC50 (µM) |
| Metronidazole | - | 6.1 | 5.0 |
| 8a | NH(CH2)2OH | 4.9 | 5.1 |
| 8f | NHCH2(2-pyridinyl) | 1.6 | 3.2 |
| 8h | Morpholine | 1.6 | 1.7 |
Table 2: Antibacterial Activity of Nitroimidazole Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Streptococcus B MIC (µg/mL) |
| Metronidazole | >1024 | >1024 |
| M1 (Benzenesulfonic acid ester) | 250 | >250 |
| M3 (Phenylacetamide derivative) | >250 | 187.5 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of nitroimidazole esters against anaerobic bacteria.[10][11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Media and Compound Preparation: Prepare a suitable broth medium for anaerobic bacteria (e.g., Brucella broth supplemented with hemin and vitamin K1). Prepare a stock solution of the nitroimidazole ester in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity
The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole ester-based therapies.[13][14] As hypoxia-activated prodrugs, these compounds can selectively release their cytotoxic payload within the tumor, minimizing damage to healthy, well-oxygenated tissues.[15][16]
Quantitative Data Summary
The following table presents the in vitro cytotoxic activity of N-alkyl-nitroimidazole derivatives against human cancer cell lines.
Table 3: Anticancer Activity of N-Alkyl-Nitroimidazoles [17]
| Compound | A549 (Lung Carcinoma) LC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) LC50 (µM) | Vero (Normal Kidney Cells) LC50 (µM) |
| N-methyl-nitroimidazole | 17.00 ± 1.7 | 16.67 ± 2.3 | 27.00 ± 2.8 |
| N-ethyl-nitroimidazole | - | - | - |
| N-propyl-nitroimidazole | 19.33 ± 3.2 | 21.50 ± 4.9 | 34.00 ± 5.7 |
Signaling Pathway: DNA Damage and Cell Death
The reactive intermediates generated from the bioreduction of nitroimidazole esters are potent DNA damaging agents.[18] They can cause single- and double-strand breaks, leading to the activation of DNA damage response (DDR) pathways.[2][19] This ultimately results in cell cycle arrest and apoptosis.
Caption: Signaling pathway from DNA damage to apoptosis.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][20]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroimidazole ester for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel nitroimidazole esters. Mouse models of infection or cancer are commonly used to assess the compound's efficacy, pharmacokinetics, and toxicity.
Experimental Protocol: In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes a general procedure for evaluating the in vivo activity of a nitroimidazole ester against Mycobacterium tuberculosis in a mouse model.[8]
Caption: Workflow for in vivo efficacy testing in a tuberculosis mouse model.
Methodology:
-
Infection: Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a lung infection.
-
Treatment: At a predetermined time post-infection (e.g., 10-14 days), begin treatment with the nitroimidazole ester. The compound is typically administered daily by oral gavage. Include a vehicle control group and a positive control group treated with a standard anti-TB drug (e.g., isoniazid).
-
Monitoring: Monitor the mice daily for clinical signs of illness and record their body weights regularly.
-
Endpoint and Bacterial Load Determination: At the end of the treatment period (e.g., 4-6 weeks), humanely euthanize the mice. Aseptically remove the lungs and/or spleens, homogenize the tissues, and plate serial dilutions of the homogenates on a suitable agar medium (e.g., 7H11 agar).
-
Data Analysis: After incubation, count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the organs. Compare the CFU counts between the treated and control groups to assess the in vivo efficacy of the compound.
Conclusion
Nitroimidazole esters represent a versatile and potent class of compounds with significant potential in the treatment of infectious diseases and cancer. Their unique mechanism of action, which relies on bioreductive activation in hypoxic environments, provides a basis for selective toxicity towards pathogens and tumor cells. The continued exploration of structure-activity relationships, formulation strategies, and combination therapies will undoubtedly lead to the development of novel and more effective nitroimidazole-based therapeutics. This guide provides a foundational understanding of their biological activity and the experimental approaches used to evaluate their efficacy.
References
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel multifunctional 2-nitroimidazole-based bioreductive linker and its application in hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Ascent of 5-Nitroimidazoles: A Technical Guide to Their Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 5-nitroimidazole derivatives, a class of synthetic antimicrobial agents that have become indispensable in the treatment of anaerobic bacterial and protozoal infections. From the initial discovery of azomycin to the development of metronidazole and its successors, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the evolution of our understanding of their mechanism of action.
A Historical Trajectory: From a Natural Product to a Synthetic Arsenal
The journey of nitroimidazole-based therapeutics began in the mid-20th century with the isolation of a naturally occurring 2-nitroimidazole, azomycin, from a strain of Nocardia mesenterica in 1953 by K. Maeda in Japan.[1] While azomycin itself demonstrated antimicrobial properties, it was the subsequent exploration of synthetic derivatives that unlocked the full therapeutic potential of this chemical scaffold. A pivotal moment arrived with the synthesis of the first 5-nitroimidazole derivative, metronidazole, by a French research team in 1959.[2] Initially introduced for the treatment of Trichomonas vaginalis infections in 1960, the therapeutic landscape of 5-nitroimidazoles expanded dramatically with the serendipitous discovery of its potent activity against anaerobic bacteria in 1962.[3] This discovery solidified the position of 5-nitroimidazoles as a cornerstone in the management of a wide array of infections.
The success of metronidazole spurred the development of a new generation of 5-nitroimidazole derivatives with improved pharmacokinetic profiles and broader activity. Key developments include the introduction of tinidazole, ornidazole, and secnidazole, each offering variations in their side chains that influence their absorption, distribution, metabolism, and excretion.
A timeline of key events in the discovery and development of nitroimidazole derivatives is presented below:
-
1953: Azomycin (2-nitroimidazole), the first nitroimidazole with antibacterial activity, is isolated from Nocardia mesenterica.[1]
-
1959: Metronidazole, the first 5-nitroimidazole derivative, is synthesized.[2]
-
1960: Metronidazole is first used as a systemic antitrichomonal drug.[3]
-
1962: The potent bactericidal effect of metronidazole against anaerobic bacteria is discovered.[3]
-
1970s: Development and introduction of second-generation 5-nitroimidazoles, including tinidazole and ornidazole.
-
2014: Morinidazole, a newer 5-nitroimidazole, is developed with a broad spectrum of activity against anaerobic bacteria.[2]
Mechanism of Action: Reductive Activation and Cytotoxicity
The antimicrobial activity of 5-nitroimidazole derivatives is contingent upon the reductive activation of the nitro group at the C5 position of the imidazole ring. This process is unique to anaerobic and microaerophilic organisms, which possess the necessary low redox potential electron-transport proteins, such as ferredoxin or flavodoxin, to reduce the nitro group.
The activation pathway can be summarized in the following steps:
-
Cellular Uptake: The uncharged 5-nitroimidazole prodrug passively diffuses into the microbial cell.
-
Reductive Activation: Inside the anaerobic microorganism, electron transfer from reduced ferredoxin (or a similar protein) to the nitro group of the 5-nitroimidazole occurs. This single-electron transfer forms a highly reactive nitroso free radical.
-
Generation of Cytotoxic Metabolites: The nitroso free radical can undergo further reduction to generate other reactive intermediates, including nitroso and hydroxylamine derivatives.
-
Macromolecular Damage: These cytotoxic metabolites can covalently bind to and cause extensive damage to microbial DNA, leading to strand breakage and helical structure disruption. They can also damage other vital macromolecules, such as proteins and lipids.
-
Cell Death: The cumulative damage to essential cellular components ultimately results in microbial cell death.
The selectivity of 5-nitroimidazoles for anaerobic organisms stems from the fact that in aerobic environments, any formed nitroso radical is rapidly re-oxidized back to the parent compound, preventing the accumulation of cytotoxic intermediates.
Quantitative Data on Antimicrobial Activity
The in vitro activity of 5-nitroimidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize the reported activity of common 5-nitroimidazoles against a range of anaerobic bacteria and protozoa.
| Compound | Organism | MIC (μg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | 2 | [4] |
| Clostridium difficile | 0.25-1.0 | ||
| Trichomonas vaginalis | 2.25 (mean) | [3] | |
| Giardia lamblia | 0.12-5.0 | [5] | |
| Entamoeba histolytica | 13.2 (mean IC50) | [4] | |
| Tinidazole | Bacteroides fragilis | 2 | [4] |
| Trichomonas vaginalis | 1.11 (mean) | [3] | |
| Giardia lamblia | <0.12-2.5 | [5] | |
| Entamoeba histolytica | 12.4 (mean IC50) | [4] | |
| Secnidazole | Bacteroides species | 2 | [4] |
| Trichomonas vaginalis | 1.11 (mean) | [3] | |
| Giardia lamblia | <0.12-5.0 | [5] | |
| Ornidazole | Anaerobic bacteria | Inhibited by 3.1 | |
| Trichomonas vaginalis | 0.5 (mean) | [3] | |
| Giardia lamblia | 0.12 (IC50) | [5] |
| Compound | Organism | IC50 (µM) | Reference |
| Metronidazole | Trichomonas vaginalis | Varies | [6] |
| Giardia lamblia | Varies | [7] | |
| Entamoeba histolytica | 13.2 | [4] | |
| Tinidazole | Entamoeba histolytica | 12.4 | [4] |
| Novel Piperazine Derivatives | Trichomonas vaginalis | Varies | [6] |
| Metronidazole-hybridized derivatives | Plasmodium falciparum | 0.7 to >20 | |
| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives | Leishmania donovani | <1 |
Experimental Protocols
Synthesis of 2-Methyl-5-nitroimidazole (A Key Intermediate)
Materials:
-
2-methylimidazole
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Ice
Procedure:
-
Dissolve 2-methylimidazole in concentrated nitric acid. The reaction is exothermic and should be controlled by cooling with an ice bath to maintain a temperature of 30-40°C.
-
Slowly add concentrated sulfuric acid to the solution.
-
Boil the reaction mixture for 1 hour.
-
Cool the mixture and add a 1:1 mixture of concentrated sulfuric acid and nitric acid.
-
Heat the reaction mixture for another hour.
-
Pour the reaction mixture onto ice to precipitate the nitro derivative.
-
Filter the precipitate and wash it three times with water.
-
Dry the precipitate in the air to obtain 2-methyl-5-nitroimidazole.
Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria (Agar Dilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Brucella agar or other suitable agar medium
-
5-nitroimidazole derivative stock solution
-
Anaerobic bacterial strains
-
Anaerobic incubation system (e.g., anaerobic chamber or jar)
-
Inoculator
Procedure:
-
Preparation of Agar Plates: Prepare serial twofold dilutions of the 5-nitroimidazole derivative in molten agar. Pour the agar into petri dishes and allow them to solidify. A growth control plate without any antimicrobial agent should also be prepared.
-
Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
Reading the Results: The MIC is the lowest concentration of the 5-nitroimidazole derivative that completely inhibits the visible growth of the bacteria.
In Vitro Susceptibility Testing of Trichomonas vaginalis
Materials:
-
Diamond's medium or a similar suitable culture medium
-
Trichomonas vaginalis isolate
-
5-nitroimidazole derivative stock solution
-
96-well microtiter plates
-
Anaerobic incubation system
Procedure:
-
Inoculum Preparation: Culture T. vaginalis in Diamond's medium to the late logarithmic phase of growth. Adjust the concentration of trophozoites to a standardized density (e.g., 1 x 10^5 cells/mL).
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the 5-nitroimidazole derivative in the culture medium directly in the wells of a 96-well microtiter plate. Include a drug-free control well.
-
Inoculation: Add the standardized T. vaginalis suspension to each well.
-
Incubation: Incubate the plates anaerobically at 37°C for 48 hours.
-
Determination of MIC/IC50: The MIC is the lowest drug concentration that results in a complete lack of motile trophozoites as observed by microscopy. The IC50 can be determined by quantifying the number of viable parasites at each drug concentration (e.g., using a hemocytometer or a viability stain) and calculating the concentration that inhibits 50% of the growth compared to the control.
High-Throughput Screening of Novel 5-Nitroimidazole Derivatives
The discovery of new 5-nitroimidazole derivatives with improved activity, particularly against resistant strains, often relies on high-throughput screening (HTS) of large compound libraries. A typical experimental workflow for HTS is outlined below.
Conclusion
The 5-nitroimidazole derivatives represent a remarkable success story in antimicrobial drug discovery. From their origins as a synthetic modification of a natural product, they have become a critical tool in the fight against anaerobic infections. The continuous research into their mechanism of action, the development of new derivatives, and the implementation of advanced screening methodologies ensure that this class of compounds will remain relevant in the face of emerging antimicrobial resistance. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to further advance this important therapeutic area.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
starting materials for synthesizing Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a key intermediate in the development of novel therapeutic agents. The synthesis of this compound can be approached through two principal routes, each commencing from different starting materials. This document provides a detailed examination of these methodologies, including experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathways
Two viable synthetic routes have been identified for the preparation of this compound.
Route 1: Nitration of a Precursor Ester
This pathway begins with the commercially available Methyl 1-methyl-1H-imidazole-2-carboxylate. The synthesis involves a direct nitration step to introduce the nitro group at the C5 position of the imidazole ring.
Route 2: Esterification of a Carboxylic Acid Intermediate
Alternatively, the target molecule can be synthesized through the esterification of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid. This route first focuses on the construction of the nitro-substituted imidazole carboxylic acid, followed by a final esterification step with methanol.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in each synthetic route, based on established methodologies for analogous compounds.
Route 1: Nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate
The direct nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate is a primary approach to the target molecule.
Experimental Protocol: Nitration
A procedure analogous to the nitration of similar imidazole derivatives involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
-
Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.
-
Reaction Setup: In a separate flask, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the imidazole ester while stirring vigorously and maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent such as ethanol to yield the pure this compound.
Quantitative Data:
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | Conc. HNO₃, Conc. H₂SO₄ | 0-10°C | This compound | Not specified in literature |
Route 2: Esterification of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid
This route involves the initial synthesis of the carboxylic acid intermediate, followed by esterification.
Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical step in this route.
Experimental Protocol: Synthesis of the Carboxylic Acid
A common method for the synthesis of this intermediate involves the oxidation of a suitable precursor, such as 1-methyl-2-hydroxymethyl-5-nitroimidazole.
-
Oxidation: Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole in a suitable oxidizing medium, such as a solution of potassium permanganate in aqueous sodium hydroxide.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid.
Step 2: Esterification with Methanol
The final step is the conversion of the carboxylic acid to its methyl ester.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data:
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux | This compound | Not specified in literature |
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes.
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate molecular weight and formula
An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the molecular properties and synthesis of this compound.
Molecular Profile
The fundamental molecular data for this compound is summarized below. This information has been determined by deduction from its ethyl ester analog, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. The ethyl ester has a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . By substituting the ethyl group with a methyl group, the molecular formula becomes C₆H₇N₃O₄.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
Synthesis
The synthesis of this compound can be achieved via the nitration of a precursor molecule. The following experimental protocol is adapted from the synthesis of its ethyl ester analog.
Experimental Protocol: Synthesis of this compound
This procedure outlines the nitration of methyl 1-methyl-1H-imidazole-2-carboxylate to yield the target compound.
Materials:
-
Methyl 1-methyl-1H-imidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Deionized Water (H₂O)
-
Sodium Carbonate (Na₂CO₃) solution
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, dissolve methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid to the solution while stirring.
-
Heat the reaction mixture and maintain it at 70°C for 3 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Adjust the pH of the solution to 7-8 using an aqueous solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate them under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent, to obtain the final product.
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic route to obtain this compound.
Caption: Synthetic route for this compound.
In-depth Technical Guide: Physicochemical Properties of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Related Nitroimidazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility profile and related physicochemical characteristics of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this particular compound remains largely unavailable in public-facing resources. This suggests that the solubility profile of this compound may not have been extensively studied or published.
However, to provide valuable context for researchers working with this and similar molecules, this guide presents available data on closely related nitroimidazole derivatives, including their synthesis and physical properties. This information can serve as a foundational reference for estimating the characteristics of the title compound and for designing future experimental studies.
Physicochemical Data of Related Nitroimidazole Derivatives
The following table summarizes the available physical and chemical properties of compounds structurally similar to this compound. This data can offer insights into the expected properties of the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate | C₇H₉N₃O₄ | 199.16 | 81-83 | 350.7 ± 34.0 (Predicted) | A closely related ethyl ester analog. |
| 1-Methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.11 | 54-57 | --- | A parent compound lacking the carboxylate group. |
| 2-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 127.10 | 248-254 | --- | Described as sparingly soluble in water. |
| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | C₅H₅N₃O₃ | 155.11 | --- | 368.8 | An aldehyde derivative. |
Experimental Protocols: Synthesis of a Related Derivative
While a specific experimental protocol for the solubility determination of this compound was not found, the synthesis of a closely related analog, Ethyl 1-methyl-5-nitroimidazole-2-carboxylate , has been documented. The methodology for this synthesis provides a valuable reference for chemists working with this class of compounds.
Synthesis of Ethyl 1-methyl-5-nitroimidazole-2-carboxylate
The synthesis of the ethyl ester analog involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate. The general steps are as follows:
-
Dissolution: Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) is dissolved in 8 mL of concentrated sulfuric acid (H₂SO₄).
-
Nitration: To this solution, 8 mL of concentrated nitric acid (HNO₃) is slowly added.
-
Reaction: The reaction mixture is then stirred at 70°C for 3 hours.
-
Extraction: Following the reaction, the mixture is extracted with dichloromethane (DCM). The solution is diluted with water, and the pH is adjusted to 7-8 with an aqueous solution of sodium carbonate (Na₂CO₃). The mixture is again extracted with DCM, and the organic layers are combined and concentrated.
-
Purification: The final product is purified using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether. This process yields ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid ethyl ester as a yellow solid.
Logical Workflow for Synthesis
The synthesis process described above can be visualized as a straightforward chemical workflow.
Caption: Workflow for the synthesis of a related nitroimidazole derivative.
Signaling Pathways and Experimental Workflows
A thorough review of the available literature did not reveal any specific signaling pathways or complex experimental workflows directly associated with this compound that would necessitate visualization. The primary context in which related nitroimidazole compounds are discussed is their synthesis and potential as antimicrobial agents.
Conclusion
This technical guide provides a summary of the currently available information regarding the physicochemical properties of this compound and its close structural analogs. The lack of specific, quantitative solubility data for the title compound highlights an area for future research. The provided data on related compounds and the synthesis protocol for a key analog offer a valuable starting point for researchers and drug development professionals. It is recommended that experimental determination of the solubility profile in various pharmaceutically relevant solvents be conducted to fill the existing data gap.
Potential Therapeutic Targets of Nitroimidazole Compounds: An In-depth Technical Guide
Executive Summary: Nitroimidazole compounds are a critical class of therapeutics, primarily known for their efficacy against anaerobic bacteria and protozoa. Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, has also led to their exploration as anticancer agents targeting hypoxic tumors. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of nitroimidazoles. It delves into the core mechanism of reductive activation, details the specific molecular targets in both microorganisms and cancer cells, and discusses the pathways leading to drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further research and development in this field.
Core Mechanism of Action: Reductive Activation
Nitroimidazole compounds are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their therapeutic effect.[1] This bioactivation is the cornerstone of their selective toxicity towards anaerobic and hypoxic cells.
1.1 The Prodrug Concept and Reductive Activation Nitroimidazoles passively diffuse into cells.[2] In anaerobic or hypoxic environments, the nitro group (-NO2) of the imidazole ring is reduced. This process is catalyzed by enzymes with low redox potentials, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, which transfer an electron to the drug.[1][] This one-electron reduction converts the nitroimidazole into a highly reactive nitro radical anion.[4] These reactive intermediates are cytotoxic, primarily through their interaction with DNA, leading to strand breaks and cell death.[][4]
1.2 The Role of Oxygen and Futile Cycling In the presence of oxygen (normoxic conditions), the nitro radical anion is rapidly re-oxidized back to its original inactive nitroimidazole form, with the concurrent formation of a superoxide radical.[4] This "futile cycling" prevents the accumulation of the toxic radical anion in healthy, oxygenated tissues, thereby conferring the selective toxicity of these drugs.[4] However, this process can also contribute to oxidative stress within the target cell.
References
A Technical Guide to the Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic routes to 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a key scaffold in medicinal chemistry. This document details the core synthetic pathways, providing structured experimental protocols and quantitative data to facilitate replication and further investigation by researchers in drug discovery and development.
Introduction
1-Methyl-5-nitro-1H-imidazole-2-carboxylate and its derivatives are important intermediates in the synthesis of various biologically active compounds. The strategic placement of the nitro group and the carboxylate functionality on the 1-methylimidazole ring makes this molecule a versatile building block for the development of novel therapeutic agents, particularly in the area of antimicrobial and antiparasitic drugs. This guide outlines the two principal synthetic strategies for obtaining this class of compounds: the construction of the substituted imidazole ring followed by esterification, and the direct functionalization of a pre-existing imidazole ester.
Synthetic Pathways
Two primary pathways for the synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxylates have been identified in the literature.
Pathway 1: Synthesis via 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid
This route involves the initial synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid, which can then be esterified to the desired carboxylate. This pathway offers the flexibility to produce a variety of ester derivatives.
Caption: Synthetic pathway starting from 1-methyl-5-nitroimidazole.
Pathway 2: Direct Nitration of 1-Methyl-1H-imidazole-2-carboxylate
This approach involves the direct nitration of a pre-synthesized 1-methyl-1H-imidazole-2-carboxylate ester. This method is more direct but may be limited to specific ester groups that can withstand the nitrating conditions.
Caption: Direct nitration of an imidazole ester.
Experimental Protocols
Pathway 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid and its Esters
Step 1a: Synthesis of 1-Methyl-2-hydroxymethyl-5-nitroimidazole [1]
-
Materials: 1-methyl-5-nitroimidazole, paraformaldehyde, dimethylsulfoxide (DMSO), benzene.
-
Procedure: A solution of 27.9 g of 1-methyl-5-nitroimidazole and 30.1 g of paraformaldehyde in 154 ml of dimethylsulfoxide is sealed in a glass-lined tube. The solution is heated, and after the reaction, the dimethylsulfoxide is removed by distillation at 53-56 °C under reduced pressure (2 mm). The residue is extracted three times with 150 ml portions of hot benzene. The combined benzene extracts are cooled to room temperature, allowing the product, 1-methyl-2-hydroxymethyl-5-nitroimidazole, to crystallize. The crystals are recovered by filtration.
-
Yield: 23 g.
-
Melting Point: 112-114.5 °C.
Step 1b: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid [1]
-
Materials: 1-methyl-2-hydroxymethyl-5-nitroimidazole, concentrated sulfuric acid, nitric acid, ice.
-
Procedure: To 16.5 g (0.17 M) of concentrated sulfuric acid, 4.71 g (0.03 M) of 1-methyl-2-hydroxymethyl-5-nitroimidazole is added with stirring. Subsequently, 6.66 g (0.072 M) of nitric acid is added to the mixture. The resulting solution is heated for 60 hours at 80 °C. After cooling, the reaction mixture is poured slowly onto 30 g of ice. The precipitated 1-methyl-5-nitroimidazole-2-carboxylic acid is collected by filtration, washed with water, and dried under vacuum at room temperature.
-
Yield: 3.5 g.
-
Melting Point: 84-85 °C (decomposes).
Step 1c: Esterification of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic Acid (General)
While a specific, detailed protocol for the esterification of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid to various esters was not found in the reviewed literature, standard esterification methods can be employed. A common approach involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and heating the mixture under reflux. The product can then be isolated by extraction and purified by chromatography or recrystallization. A patent suggests the formation of a methyl ester is a viable route.[1]
Pathway 2: Direct Synthesis of Ethyl 1-Methyl-5-nitro-1H-imidazole-2-carboxylate
-
Materials: Ethyl 1-methyl-1H-imidazole-2-carboxylate, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), dichloromethane (DCM), aqueous sodium carbonate (Na₂CO₃), water (H₂O), ethyl acetate, petroleum ether.
-
Procedure: Ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) is dissolved in 8 mL of concentrated H₂SO₄. To this solution, 8 mL of concentrated HNO₃ is added slowly. The reaction mixture is then stirred at 70 °C for 3 hours. After completion, the solution is diluted with H₂O, and the pH is adjusted to 7-8 with an aqueous solution of Na₂CO₃. The mixture is extracted with dichloromethane. The combined organic layers are concentrated. The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate as a yellow solid.
-
Yield: 0.9 g (34.7%).
-
Mass Spectrometry: ESI-MS m/z = 200.20 [M + H]⁺.
Data Presentation
Table 1: Summary of Yields and Physical Properties for Pathway 1 Intermediates
| Compound | Starting Material | Molar Mass ( g/mol ) | Yield | Melting Point (°C) |
| 1-Methyl-2-hydroxymethyl-5-nitroimidazole | 1-Methyl-5-nitroimidazole | 157.12 | 23 g | 112-114.5 |
| 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | 1-Methyl-2-hydroxymethyl-5-nitroimidazole | 171.11 | 3.5 g | 84-85 (dec.) |
Table 2: Summary of Yield and Physical Properties for Pathway 2 Product
| Compound | Starting Material | Molar Mass ( g/mol ) | Yield (%) | Physical Appearance |
| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | Ethyl 1-methyl-1H-imidazole-2-carboxylate | 199.16 | 34.7 | Yellow solid |
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of 1-methyl-5-nitro-1H-imidazole-2-carboxylates. Pathway 1, proceeding through the carboxylic acid intermediate, offers greater versatility for the synthesis of various ester analogues. Pathway 2 provides a more direct route to the ethyl ester, though its applicability to other esters requires further investigation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important class of molecules for further biological evaluation.
References
safety and handling precautions for nitroimidazole reagents
An In-Depth Technical Guide to the Safety and Handling of Nitroimidazole Reagents
Introduction
Nitroimidazoles are a class of heterocyclic organic compounds with significant applications in research and pharmacology. They serve as the backbone for numerous therapeutic agents, including antibacterial and antiprotozoal drugs, and are also utilized as radiosensitizers in cancer therapy and as hypoxia imaging agents.[1] Their mechanism of action is typically dependent on the reductive activation of the nitro group in anaerobic or hypoxic environments, a process that creates cytotoxic reactive intermediates.[][3]
While invaluable, the inherent reactivity and potential toxicity of nitroimidazole reagents necessitate stringent safety and handling protocols. Concerns regarding their potential for mutagenicity, genotoxicity, and neurotoxicity require researchers, scientists, and drug development professionals to adopt a comprehensive safety culture.[4][5] This guide provides an in-depth overview of the known hazards, safe handling procedures, and relevant experimental protocols associated with nitroimidazole reagents to ensure their safe and effective use in the laboratory.
Hazard Identification and Classification
Nitroimidazole reagents are classified as hazardous chemicals, and their handling requires adherence to established safety guidelines.[6][7] The primary hazards are identified through Safety Data Sheets (SDS) and toxicological studies.
-
Acute Toxicity : Many nitroimidazoles are harmful or toxic if swallowed, inhaled, or absorbed through the skin.[8][9][10]
-
Irritation : They are known to cause skin, eye, and respiratory tract irritation.[8][11] Direct contact should be avoided at all times.
-
Mutagenicity and Genotoxicity : A significant concern with nitroimidazoles is their potential to be mutagenic and genotoxic.[4] These effects are often linked to the bio-reduction of the nitro group, which can lead to DNA damage.[12] However, studies indicate that the type and position of other substituents on the imidazole ring heavily influence this activity.[4][12]
-
Carcinogenicity : Some nitroimidazoles are listed as potential carcinogens, though results from various studies have been mixed.[13] For example, metronidazole is not listed as a carcinogen by IARC, NTP, or ACGIH, but prolonged high-dose exposure in animal studies has shown an increased risk of certain tumors.[8][13]
-
Neurotoxicity : Prolonged or high-dose exposure to certain nitroimidazoles has been associated with neurotoxic effects, including peripheral neuropathy.[5][13]
Physicochemical and Toxicological Data
Quantitative data for several common nitroimidazole reagents are summarized below. This information is critical for risk assessment prior to beginning experimental work.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Acute Toxicity Data | Key Hazards |
| Metronidazole | 443-48-1 | C₆H₉N₃O₃ | 171.15 | 159 - 163 | LD50 Oral (Rat): 3000 mg/kg | Suspected of causing genetic defects and cancer.[14] |
| 2-Nitroimidazole | 527-73-1 | C₃H₃N₃O₂ | 113.07 | 287 (dec.) | LD50 Oral (Mouse): 80 mg/kg[8] | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[10] |
| 4-Nitroimidazole | 3034-38-6 | C₃H₃N₃O₂ | 113.07 | 303 | LD50 Oral (ATE): 500 mg/kg[15] | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[9] |
| Tinidazole | 19387-91-8 | C₈H₁₃N₃O₄S | 247.27 | 125 - 128 | LD50 Oral (Rat/Mouse): >2000 mg/kg[13] | Low general toxicity.[13] |
| 2-Methyl-5-nitroimidazole | 88054-22-2 | C₄H₅N₃O₂ | 127.10 | 252 - 254 | Not available | Harmful if swallowed.[16] |
| 2-Methyl-4(5)-nitroimidazole | 696-23-1 | C₄H₅N₃O₂ | 127.10 | 252 - 255 | Not available | Harmful if swallowed.[17][18] |
Core Safety and Handling Protocols
A proactive approach to safety is essential when working with nitroimidazole reagents.[19] The following protocols should be strictly followed.
Engineering Controls
-
Ventilation : Always handle nitroimidazole reagents in a well-ventilated area. For procedures involving powders, volatile solvents, or potential aerosol generation, a certified chemical fume hood is mandatory.[7][20]
-
Safety Equipment : Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[8]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] For operations with a high risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
Skin Protection : A lab coat must be worn to protect clothing and skin.[20] Wear chemical-resistant gloves, such as nitrile, and inspect them for damage before each use.[11][19] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[21]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator must be used in accordance with a respiratory protection program.[8]
Safe Storage
-
Containers : Store reagents in tightly closed, clearly labeled containers.[11][22] Light-sensitive compounds like metronidazole should be kept in light-resistant containers.[22]
-
Conditions : Store in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities : Segregate from incompatible materials, which include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][10]
Spill and Emergency Procedures
-
Spill Cleanup : In the event of a spill, evacuate non-essential personnel from the area.[23] Remove all sources of ignition.[11] Wearing appropriate PPE, sweep up solid material carefully to minimize dust generation and place it into a suitable, closed container for disposal.[8]
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[8]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[8]
-
Waste Disposal
-
Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[18] Do not dispose of nitroimidazole reagents down the drain.[18][20]
Mechanism of Action and Associated Risks
The biological activity of nitroimidazoles stems from their transformation into reactive species under hypoxic conditions. This process is central to both their therapeutic efficacy and their potential toxicity.[] The drug acts as a prodrug that is selectively activated in organisms or cells with low oxygen tension. The activation is catalyzed by nitroreductases, which reduce the nitro group to a nitro radical anion.[1][] This and other reduced intermediates are highly reactive and can cause oxidative damage to cellular macromolecules, most notably DNA, leading to strand breaks, inhibition of nucleic acid synthesis, and ultimately, cell death.[]
Caption: Reductive activation pathway of nitroimidazole prodrugs.
Experimental Methodologies and Integrated Safety
Adherence to detailed protocols with integrated safety checkpoints is crucial for mitigating risks during experimental work.
General Protocol for N-alkylation of 4-Nitroimidazole
This protocol is adapted from established synthetic procedures and highlights critical safety measures.
Objective : To synthesize an N-alkyl-4-nitroimidazole derivative.
Materials : 4-nitroimidazole, potassium carbonate (K₂CO₃), an alkylating agent (e.g., ethyl bromoacetate), and a solvent (e.g., acetonitrile).
Procedure :
-
Reaction Setup (FUME HOOD) : Set up a round-bottom flask with a magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.
-
Reagent Addition : To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).
-
Safety Note: Handle solid 4-nitroimidazole carefully to avoid generating dust.[11] Wear appropriate PPE.
-
-
Stirring : Stir the mixture at room temperature for 15-20 minutes to ensure a uniform suspension.
-
Alkylation : Add the alkylating agent (2 equivalents) dropwise to the stirring mixture.
-
Safety Note: Alkylating agents are often toxic and lachrymatory. Handle with extreme care in the fume hood.
-
-
Heating : Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Safety Note: Use a heating mantle or water bath; avoid open flames, especially with flammable solvents like acetonitrile.[20]
-
-
Workup : Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Add the mixture to ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
-
Safety Note: When using a rotary evaporator, ensure the glassware is free of defects to prevent implosion under vacuum.[7]
-
Caption: General experimental workflow for N-alkylation of 4-nitroimidazole.
Protocol for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.[24]
Objective : To determine the MIC of a nitroimidazole compound against a bacterial strain.
Procedure :
-
Stock Solution Preparation : Prepare a stock solution of the test nitroimidazole compound in a suitable solvent (e.g., DMSO).
-
Safety Note: Handle the pure, powdered compound in a fume hood or biological safety cabinet to prevent inhalation.[20]
-
-
Media Preparation : Prepare a series of agar plates (e.g., Muller-Hinton agar) containing twofold serial dilutions of the test compound. A control plate with no compound should also be prepared.
-
Inoculum Preparation : Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation : Inoculate the prepared agar plates with the bacterial suspension.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic or microaerophilic environment, depending on the test organism).
-
Result Interpretation : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth on the agar plate.[24]
-
Safety Note: All bacterial cultures are potentially biohazardous. Work in a biological safety cabinet, and decontaminate all materials and work surfaces after use. Dispose of biohazardous waste according to institutional guidelines.
-
Conclusion
Nitroimidazole reagents are powerful tools in chemical and biomedical research, but their utility is matched by their potential hazards. A thorough understanding of their toxicological properties, combined with the diligent application of robust safety protocols, is paramount for protecting laboratory personnel and the environment. By integrating engineering controls, appropriate PPE, and safe work practices into every step of experimental design and execution, researchers can safely harness the potential of this important class of compounds.
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. uni-muenster.de [uni-muenster.de]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. scielo.br [scielo.br]
- 13. pnlee.co.uk [pnlee.co.uk]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. cpachem.com [cpachem.com]
- 16. fishersci.com [fishersci.com]
- 17. sds.edqm.eu [sds.edqm.eu]
- 18. fishersci.com [fishersci.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 21. afgsci.com [afgsci.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. cdn.pfizer.com [cdn.pfizer.com]
- 24. brieflands.com [brieflands.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a key intermediate in the development of novel therapeutic agents. The synthesis involves the nitration of a corresponding imidazole precursor. This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
5-nitroimidazole derivatives are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] The introduction of a nitro group at the C5 position of the imidazole ring is often essential for their biological activity.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below is adapted from established methods for the synthesis of similar 5-nitroimidazole esters.[3]
Reaction Scheme
The synthesis proceeds via the nitration of Methyl 1-methyl-1H-imidazole-2-carboxylate using a mixture of concentrated sulfuric acid and nitric acid.
Experimental Protocol
Materials:
-
Methyl 1-methyl-1H-imidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water (H₂O)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Petroleum Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid. Note: This step should be performed in a fume hood with appropriate personal protective equipment (PPE) as the reaction is exothermic and involves corrosive acids.
-
Nitration: Slowly add concentrated nitric acid to the stirred solution.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 3 hours.
-
Workup:
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Adjust the pH of the solution to 7-8 using an aqueous solution of sodium carbonate.
-
Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers.
-
-
Purification:
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent.
-
-
Characterization: The final product, this compound, should be characterized by appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The expected product is a solid.
Data Summary
The following table summarizes the expected quantitative data based on the synthesis of the analogous ethyl ester.[3]
| Parameter | Expected Value |
| Starting Material | Methyl 1-methyl-1H-imidazole-2-carboxylate |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Temperature | 70°C |
| Reaction Time | 3 hours |
| Yield | ~35% |
| Appearance | Yellow solid |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| ESI-MS (m/z) | Expected [M+H]⁺ at 186.05 |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations involving concentrated acids must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and should be controlled carefully.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is based on established methods for analogous compounds and is suitable for implementation in a standard organic chemistry laboratory. The successful synthesis of this key intermediate will facilitate further research and development of novel 5-nitroimidazole-based therapeutic agents.
References
Application Notes and Protocols: Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a key pharmaceutical intermediate in the synthesis of a variety of biologically active compounds. The 5-nitroimidazole scaffold is a well-established pharmacophore, crucial for the activity of numerous antimicrobial and anticancer agents.[1][2] The presence of the nitro group is essential for the mechanism of action, which typically involves reductive activation in hypoxic environments, leading to the generation of cytotoxic radical species that can damage DNA and other macromolecules.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents.
Chemical Properties and Reactivity
This compound serves as a versatile building block for further chemical modifications. The ester group at the C2 position can be readily converted into other functional groups such as amides, hydrazides, and alcohols, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. The nitro group at the C5 position activates the imidazole ring and is crucial for the compound's bioactivity.
Synthesis of this compound
A common route for the synthesis of this intermediate involves the oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole to the corresponding carboxylic acid, followed by esterification.[2]
Experimental Protocol: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid [2]
-
Suspend 1-methyl-2-hydroxymethyl-5-nitroimidazole in a suitable acidic oxidant-sulfuric acid system.
-
Heat the reaction mixture to facilitate the oxidation of the hydroxymethyl group to a carboxylic acid.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water to precipitate the crude 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure carboxylic acid.
Experimental Protocol: Esterification to this compound
-
Suspend 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This intermediate is primarily used in the synthesis of novel antimicrobial and anticancer agents. The general strategy involves the modification of the carboxylate group to introduce various side chains, which can influence the compound's targeting, solubility, and pharmacokinetic properties.
The ester can be converted to a variety of amides and hydrazides, which have shown significant antimicrobial activity.
Experimental Protocol: Synthesis of a Carboxamide Derivative
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add the desired amine in excess.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Table 1: Antimicrobial Activity of 5-Nitroimidazole Carboxamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 8f (R = NHCH₂(2-pyridinyl)) | G. lamblia (MtzS) | 1.6 | [4] |
| 8h (R = morpholine) | G. lamblia (MtzS) | 1.6 | [4] |
| Metronidazole | G. lamblia (MtzS) | 6.1 | [4] |
| 8g | S. aureus (MRSA) | 1 | [5] |
| Metronidazole | C. difficile | 0.5 | [4] |
MIC: Minimum Inhibitory Concentration; MtzS: Metronidazole-Sensitive; MRSA: Methicillin-Resistant Staphylococcus aureus.
The 5-nitroimidazole core is a known hypoxia-activated prodrug moiety. Derivatives of this compound can be designed to target hypoxic tumor cells.
Table 2: Anticancer Activity of Nitroimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [6] |
| 4d | MCF-7 (Breast) | 39.0 | [6] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [6] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [6] |
| 3a | A549 (Lung) | 5.988 | [6] |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action: Reductive Activation Pathway
The biological activity of 5-nitroimidazole compounds is dependent on the reduction of the nitro group. This process occurs preferentially in anaerobic organisms or hypoxic tumor cells, which have low oxygen tension and possess the necessary nitroreductase enzymes. The reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitroxyl radical, which are cytotoxic and cause damage to DNA and other cellular components.[3]
Signaling Pathway of Nitroimidazole Activation
Caption: Reductive activation of 5-nitroimidazoles leading to cytotoxicity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceutical agents. Its utility in generating diverse libraries of compounds for screening against various microbial and cancer targets makes it a significant tool in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this important scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate for Enhanced Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel derivatives of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. The protocols detailed below are based on established synthetic methodologies for analogous nitroimidazole compounds and are intended to serve as a foundational framework for the development of new antimicrobial agents.
Introduction
Nitroimidazoles are a critical class of antimicrobial agents widely used against anaerobic bacteria and protozoa. The core structure, a 1-alkyl-5-nitro-imidazole unit, is essential for their biological activity. Derivatization of the C2 carboxylate group of this compound into amides, hydrazides, and subsequently Schiff bases, presents a promising strategy to modulate the compound's physicochemical properties, potentially leading to enhanced antimicrobial efficacy and a broader spectrum of activity.
General Synthetic Workflow
The derivatization of this compound follows a multi-step synthetic pathway. The initial ester is converted to a key hydrazide intermediate, which can then be further modified to generate a variety of derivatives, including Schiff bases. Amide derivatives can be synthesized directly from the corresponding carboxylic acid, which is obtained by hydrolysis of the starting methyl ester.
Application Notes and Protocols for the Synthesis of Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, quantitative efficacy, and proposed mechanisms of action for several classes of novel antiprotozoal agents. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate further research and development in the pursuit of new treatments for protozoal diseases.
Introduction
Protozoal infections, such as malaria, leishmaniasis, and trypanosomiasis, remain a significant global health burden, affecting millions of people annually.[1] The emergence of drug resistance to existing therapies necessitates the continuous development of new antiprotozoal agents with novel mechanisms of action.[1] This document outlines the synthesis and biological evaluation of promising heterocyclic compounds that have demonstrated significant in vitro activity against various protozoan parasites.
Featured Compound Classes
This report focuses on three classes of heterocyclic compounds that have shown considerable promise as antiprotozoal drug candidates:
-
Benzoxazole Derivatives: These compounds have demonstrated potent activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei.
-
11-Aza-artemisinin Analogs: Modifications of the artemisinin scaffold, these analogs aim to improve stability and overcome resistance mechanisms in the treatment of malaria.[1]
-
Oxadiazolyl Pyrrolo-triazole Diones: This class of compounds has shown significant antileishmanial activity.[2]
Quantitative Data Summary
The following tables summarize the in vitro antiprotozoal activity of representative compounds from each class. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Representative Compound | Target Organism | IC50 Value | Reference Compound | IC50 Value (Ref.) | Citation |
| Benzoxazole | N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | P. falciparum (W2, resistant) | 2.2 µM | Chloroquine | - | |
| Benzoxazole | N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | P. falciparum (D6, sensitive) | 5.1 µM | Chloroquine | - | |
| Benzoxazole | Compound 6d | T. brucei | - | - | - | |
| 11-Aza-artemisinin | Analog 68a | P. falciparum (FcB1) | 0.3 µM | Artemisinin | - | [3] |
| 11-Aza-artemisinin | Analog 68b | P. falciparum (FcB1) | 0.7 µM | Artemisinin | - | [3] |
| 11-Aza-artemisinin | Analog 68c | P. falciparum (FcB1) | 1.5 µM | Artemisinin | - | [3] |
| Oxadiazolyl Pyrrolo-triazole Dione | Compound 45a | L. donovani | 1.6 µg/mL | Pentamidine | 1.84 µM | [2][3] |
| Oxadiazolyl Pyrrolo-triazole Dione | Compound 45b | L. donovani | 2.0 µg/mL | Pentamidine | 1.84 µM | [2][3] |
Experimental Protocols
General Synthesis of Benzoxazole Derivatives
This protocol describes the synthesis of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a), a promising antimalarial agent.
Step 1: Synthesis of 3-benzoxazol-2-yl-phenylamine (1)
-
This starting material can be synthesized via established literature methods.
Step 2: Synthesis of N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)
-
Dissolve 3-benzoxazol-2-yl-phenylamine (1) (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound 5a.
General Synthesis of 11-Aza-artemisinin Analogs
The synthesis of 11-aza-artemisinin analogs generally starts from the natural product artemisinin.[4] The key steps involve the ozonolysis of an artemisinin derivative followed by acid-catalyzed cyclization with a primary amine.[4]
Step 1: Preparation of the Precursor Amide
-
Convert an appropriate artemisinin-derived intermediate acid to an activated ester.
-
Condense the activated ester with the desired primary amine to form the corresponding amide precursor.[4]
Step 2: Ozonolysis and Cyclization
-
Dissolve the amide precursor in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
After workup, treat the resulting intermediate with a catalytic amount of acid (e.g., trifluoroacetic acid) to induce cyclization.
-
Purify the final 11-aza-artemisinin analog by column chromatography.
General Synthesis of Oxadiazolyl Pyrrolo-triazole Diones
The synthesis of these compounds involves a multi-step sequence, typically starting from a pyrazole carboxylate derivative.[5][6]
Step 1: Synthesis of the Carboxylic Acid Hydrazide
-
Synthesize the 1H-pyrazole-3-carboxylate derivative through cyclocondensation of a dicarbonyl ester with phenylhydrazine.[6]
-
Perform hydrazinolysis of the ester to obtain the corresponding carboxylic acid hydrazide.[6]
Step 2: Formation of the Oxadiazole Ring
-
React the carboxylic acid hydrazide with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole-2-thione.[5]
Step 3: Formation of the Triazole-3-thione Ring
-
Alternatively, react the carboxylic acid hydrazide with ammonium thiocyanate to yield the triazole-3-thione.[6]
Step 4: Further Functionalization and Cyclization
-
The oxadiazole or triazole intermediates can undergo further reactions, such as hydrazinolysis and subsequent cyclocondensation with reagents like diethyl oxalate, to form the final pyrrolo-triazole dione structure.[5]
Signaling Pathways and Mechanisms of Action
Benzoxazole Derivatives: Targeting PfPNP and Inducing Apoptosis
Benzoxazole derivatives have been shown to exert their antimalarial effect through the deregulation of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP). Additionally, some benzoxazole compounds have been observed to induce apoptosis in cancer cells, a mechanism that could be relevant to their antiprotozoal activity.[7]
Caption: Proposed mechanism of action for benzoxazole derivatives.
11-Aza-artemisinin Analogs: Heme-Mediated Activation and Oxidative Stress
Similar to artemisinin, 11-aza-artemisinin analogs are believed to be activated by intraparasitic heme, which is derived from the digestion of hemoglobin by the malaria parasite.[8][9] This interaction leads to the cleavage of the endoperoxide bridge, generating reactive oxygen species (ROS) that cause widespread damage to parasite macromolecules, leading to cell death.[9]
Caption: Heme-mediated activation of 11-aza-artemisinin analogs.
Oxadiazolyl Pyrrolo-triazole Diones: Induction of Autophagy
Certain oxadiazole derivatives have been proposed to exert their antileishmanial effects by inducing autophagy in the parasite.[10] This process, which can lead to programmed cell death, involves the formation of autophagosomes that sequester and degrade cellular components.
Caption: Proposed autophagic mechanism of oxadiazole derivatives.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and evaluation of novel antiprotozoal agents.
Caption: General workflow for antiprotozoal drug discovery.
References
- 1. The Case for Development of 11-Aza-artemisinins for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Novel Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-activity relationships of the antimalarial agent artemisinin. 2. Effect of heteroatom substitution at O-11: synthesis and bioassay of N-alkyl-11-aza-9-desmethylartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 5-Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 5-nitroimidazoles, a critical reaction in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on established methods, offering guidance on reagent selection, reaction conditions, and product isolation.
Introduction
5-Nitroimidazoles are a class of compounds renowned for their broad-spectrum antimicrobial and antiprotozoal activities. The biological efficacy of these compounds can be significantly modulated by the nature of the substituent at the N-1 position of the imidazole ring. Consequently, the N-alkylation of the 5-nitroimidazole scaffold is a key synthetic step in the development of new therapeutic agents. This document details a general and efficient procedure for this transformation.
General Reaction Scheme
The N-alkylation of 5-nitroimidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen is first deprotonated by a base to form a nucleophilic imidazolate anion, which then attacks an alkylating agent to form the desired N-alkylated product.
Caption: General N-alkylation of 5-nitroimidazole.
Experimental Protocols
Two primary procedures are presented below, differing in the solvent and work-up method. Procedure 2, utilizing acetonitrile, has been reported to provide higher yields for the N-alkylation of 5-nitroimidazoles.[1]
Procedure 1: Using DMSO or DMF as Solvent
-
Reaction Setup: To a solution of 5-nitroimidazole (7.87 mmol) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol).
-
Stirring: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the desired alkylating agent (15.74 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic phase with brine and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Procedure 2: Using Acetonitrile as Solvent (Recommended for Higher Yields)
-
Reaction Setup: To a solution of 5-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).
-
Stirring: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the desired alkylating agent (15.74 mmol) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60°C. Reactions are typically complete within one to three hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Solvent Removal: After the disappearance of the starting material, evaporate the solvent under reduced pressure.
-
Work-up and Extraction: Dissolve the crude product in ethyl acetate (50 mL). Wash the solution with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo to yield the N-alkylated product.
Data Presentation: Reaction Yields
The choice of solvent and reaction temperature significantly influences the yield of the N-alkylated product. Heating the reaction to 60°C in acetonitrile with K₂CO₃ as the base has been shown to markedly improve yields.[1]
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | Acetonitrile | K₂CO₃ | 60 | 1 | 96 |
| 4-bromobutanitrile | Acetonitrile | K₂CO₃ | 60 | 1 | 85 |
| Allyl bromide | Acetonitrile | K₂CO₃ | 60 | 8 | 75 |
| Propargyl bromide | Acetonitrile | K₂CO₃ | 60 | 8 | 75 |
| Bromoacetophenone | Acetonitrile | K₂CO₃ | 60 | 0.5 | 91 |
Table adapted from Der Pharma Chemica, 2022, 14(4): 12-16.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of 5-nitroimidazoles.
References
Application Notes and Protocols: Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a synthetic compound belonging to the nitroimidazole class of molecules. This class is of significant interest in oncology due to the presence of a nitro group, which can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors.[1] This bioreduction can lead to the formation of reactive cytotoxic agents that can damage cancer cells, making such compounds potential candidates for hypoxia-activated prodrugs.[2][3] The imidazole scaffold itself is a common feature in many biologically active compounds, including those with anticancer properties.[4][5][6] These application notes provide an overview of the potential use of this compound in cancer research, along with detailed protocols for its evaluation.
Putative Mechanism of Action
The proposed anticancer mechanism of this compound is centered on its hypoxia-selective activation. In normoxic (normal oxygen) tissues, the single-electron reduction of the nitro group is a reversible process, and the compound remains relatively non-toxic.[1] However, in the hypoxic core of a tumor, the reduced radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species are capable of inducing cellular damage through various mechanisms, including DNA strand breaks and covalent binding to cellular macromolecules, ultimately leading to cancer cell death.[1][2]
Caption: Proposed mechanism of hypoxia-selective activation.
Quantitative Data Summary
The following tables present hypothetical yet representative data from in vitro experiments designed to evaluate the anticancer potential of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | p53 Status | Hypoxic IC50 (µM) | Normoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| MCF-7 (Breast) | Wild-Type | 15.8 ± 1.2 | > 200 | > 12.7 |
| MDA-MB-231 (Breast) | Mutant | 25.4 ± 2.1 | > 200 | > 7.9 |
| HCT116 (Colon) | Wild-Type | 12.3 ± 0.9 | > 200 | > 16.3 |
| A549 (Lung) | Wild-Type | 30.1 ± 2.5 | > 200 | > 6.6 |
| L-cells (Normal Fibroblast) | Wild-Type | > 200 | > 200 | - |
HCR = IC50 (Normoxia) / IC50 (Hypoxia)
Table 2: Clonogenic Survival Assay in HCT116 Cells
| Treatment Condition | Surviving Fraction |
| Normoxia Control | 1.00 |
| Normoxia + Compound (25 µM) | 0.85 ± 0.07 |
| Hypoxia Control | 0.95 ± 0.05 |
| Hypoxia + Compound (25 µM) | 0.12 ± 0.02 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116, A549)
-
Normal cell line (e.g., L-cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or resazurin-based cell viability reagent
-
Hypoxia chamber (e.g., with 1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
For hypoxic conditions, place one set of plates in a hypoxia chamber. Place the other set (normoxic) in a standard incubator.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for Hypoxia and DNA Damage Markers
Objective: To assess the molecular response to treatment with this compound under hypoxic conditions.
Materials:
-
Cells cultured in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells in 6-well plates with the compound under normoxic and hypoxic conditions for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: A typical workflow for evaluating a novel anticancer compound.
Concluding Remarks
References
- 1. openmedscience.com [openmedscience.com]
- 2. 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | 4750-57-6 | Benchchem [benchchem.com]
- 3. Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- | 39928-74-0 | Benchchem [benchchem.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for the Development of Antitubercular Agents from Nitroimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action.[1] Nitroimidazoles have emerged as a promising class of compounds, with two members, delamanid (OPC-67683) and pretomanid (PA-824), having been approved for the treatment of MDR-TB.[2][3] These bicyclic nitroimidazoles are prodrugs that exhibit a unique dual mechanism of action, targeting both actively replicating and non-replicating, persistent forms of Mtb.[3][4] This document provides detailed application notes and experimental protocols to guide researchers in the discovery and development of new antitubercular agents based on the nitroimidazole scaffold.
Mechanism of Action: A Dual Threat to M. tuberculosis
Nitroimidazole-based antitubercular agents are prodrugs that require bioreductive activation within the mycobacterial cell to exert their bactericidal effects.[2][3] This activation is a key differentiator from many other antibiotics and provides a unique target for drug development.
The F420-Dependent Activation Pathway
The activation of nitroimidazoles like delamanid and pretomanid is dependent on a specific mycobacterial enzyme system involving the deazaflavin-dependent nitroreductase (Ddn) and its cofactor F420.[5][6]
-
Reduction of Cofactor F420: The process begins with the reduction of the oxidized form of cofactor F420 to its active, reduced form, F420H2. This reaction is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[6]
-
Nitroreductase-Mediated Activation: The Ddn enzyme then utilizes F420H2 to reduce the nitro group of the nitroimidazole prodrug.[5][6] This reduction generates reactive nitrogen species, including nitric oxide (NO), and other reactive intermediates.[5][7]
Dual Bactericidal Actions
The activated nitroimidazole metabolites kill M. tuberculosis through two primary mechanisms:
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the reactive intermediates inhibit the biosynthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] This disruption of the cell wall integrity leads to bacterial death, particularly in actively replicating mycobacteria.
-
Respiratory Poisoning: Under anaerobic conditions, where Mtb can enter a non-replicating, persistent state, the release of nitric oxide acts as a respiratory poison.[5][8] NO is thought to target cytochrome oxidases in the electron transport chain, thereby inhibiting ATP synthesis and leading to cell death.[5]
This dual mechanism of action makes nitroimidazoles particularly effective against both the actively growing and the dormant, persistent populations of Mtb found within tuberculous granulomas.[1]
Caption: Activation pathway and dual mechanism of action of nitroimidazole antitubercular agents.
Structure-Activity Relationship (SAR)
The antitubercular activity of nitroimidazoles is highly dependent on their chemical structure. Key structural features that influence potency have been identified through extensive SAR studies.[9][10][11]
-
The Nitro Group: The nitro group at the C4 or C5 position of the imidazole ring is essential for activity. It is the site of reductive activation by Ddn.[10]
-
Bicyclic Scaffold: The fused bicyclic system, such as the imidazo[2,1-b][9][12]oxazine in pretomanid or the imidazo[2,1-b]oxazole in earlier analogs, is a key determinant of aerobic activity.[9][10] This rigid structure likely plays a role in the proper orientation of the molecule within the active site of the Ddn enzyme.
-
Lipophilic Tail: A lipophilic tail attached to the bicyclic scaffold is crucial for potent antitubercular activity.[9][10] For example, the 4-(trifluoromethoxy)benzyloxy group in pretomanid contributes significantly to its potency. Modifications to this tail can modulate the compound's activity, solubility, and pharmacokinetic properties.[13]
-
Stereochemistry: The stereochemistry at the chiral center of the oxazine or oxazole ring is critical for activity. For instance, the (S)-enantiomer of pretomanid is the active form.
Caption: Key structural features influencing the antitubercular activity of nitroimidazoles.
Quantitative Data Summary
The following tables summarize key quantitative data for representative nitroimidazole antitubercular agents.
Table 1: In Vitro Antitubercular Activity (MIC)
| Compound | M. tuberculosis H37Rv MIC (µM) | Reference(s) |
| Pretomanid (PA-824) | 0.015 - 0.25 | [13] |
| Delamanid (OPC-67683) | 0.006 - 0.012 | [14] |
| TBA-354 | <0.02 - 0.36 | [15] |
| CGI-17341 | 0.1 - 0.3 µg/mL | [16] |
| Metronidazole | >100 (aerobic) | [1] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Pretomanid (PA-824) | Vero | >50 | [6] |
| Delamanid (OPC-67683) | Various mammalian cells | >10 | [6] |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference(s) |
| Pretomanid (PA-824) | Mouse | Oral (100 mg/kg) | ~7.5 | ~6 | ~110 | [9] |
| Delamanid (OPC-67683) | Mouse | Oral (10 mg/kg) | ~0.6 | ~8 | ~18 | [5] |
| Pretomanid (PA-824) | Healthy Human Adults | Oral (200 mg with food) | 2.0 | 5.0 | 53.0 | [10] |
| Delamanid (OPC-67683) | MDR-TB Patients | Oral (100 mg twice daily) | 0.4 (first dose) | - | - | [5] |
Experimental Protocols
Detailed protocols for the synthesis and evaluation of nitroimidazole-based antitubercular agents are provided below.
Synthesis Protocols
Synthesis of Pretomanid (PA-824)
An improved and practical synthesis of pretomanid avoids the use of the explosive 2,4-dinitroimidazole.[9][12][17] A common route involves the reaction of 2-bromo-4-nitroimidazole with a protected (R)-glycidol derivative, followed by benzylation and cyclization.[17]
A Representative Synthetic Route: [17]
-
N-Alkylation: 2-bromo-4-nitro-1H-imidazole is reacted with a protected (R)-glycidol (e.g., (R)-glycidyl nosylate) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield the N-alkylated intermediate.
-
Benzylation: The secondary alcohol of the N-alkylated intermediate is then benzylated using 4-(trifluoromethoxy)benzyl bromide in the presence of a base (e.g., NaH) in a solvent like DMF.
-
Deprotection and Cyclization: The protecting group on the primary alcohol is removed, and the resulting alcohol undergoes intramolecular cyclization upon treatment with a base (e.g., K2CO3 in methanol) to afford pretomanid.
Synthesis of Delamanid (OPC-67683)
The synthesis of delamanid typically involves a convergent approach, condensing two key synthons.[7][18]
A General Synthetic Approach: [7]
-
Preparation of the Nitroimidazole Core: A substituted 2-methyl-4-nitroimidazole derivative bearing a reactive group (e.g., a hydroxyl group) is prepared.
-
Preparation of the Side Chain: A chiral epoxide containing the substituted phenoxy moiety is synthesized.
-
Coupling and Cyclization: The nitroimidazole core is coupled with the chiral epoxide side chain, followed by intramolecular cyclization to form the imidazooxazole ring system of delamanid.
In Vitro Efficacy and Cytotoxicity Assays
Caption: General workflow for the in vitro screening of novel nitroimidazole derivatives.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination [2][4][19][20][21]
This colorimetric assay is a rapid and inexpensive method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
M. tuberculosis H37Rv culture.
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution (0.01-0.02% in sterile distilled water).
-
Sterile 96-well microtiter plates.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control and a sterile medium control.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:10 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7-9 days.
-
Addition of Resazurin: Add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: MTT Assay for Cytotoxicity Assessment [3][22][23][24]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or A549).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
In Vivo Efficacy Testing
Protocol 3: Murine Model of Chronic Tuberculosis Infection [1][11][25][26]
The mouse model is widely used to evaluate the in vivo efficacy of new antitubercular drug candidates.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old).
-
M. tuberculosis H37Rv or Erdman strain.
-
Aerosol exposure system (e.g., Glas-Col).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control drugs (e.g., isoniazid, rifampicin).
-
Middlebrook 7H11 agar plates.
Procedure:
-
Aerosol Infection: Infect mice with a low dose of M. tuberculosis (50-100 CFU/lung) using a calibrated aerosol exposure system.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.
-
Treatment: Randomly assign mice to treatment groups: vehicle control, positive control, and test compound at various doses. Administer the drugs, typically by oral gavage, 5 days a week for 4-8 weeks.
-
Assessment of Bacterial Load: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen, and homogenize the tissues in sterile PBS.
-
CFU Enumeration: Plate serial dilutions of the tissue homogenates on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the colonies to determine the number of colony-forming units (CFU) per organ. The efficacy of the test compound is determined by the reduction in the log10 CFU in the lungs and spleen compared to the vehicle control group.
Conclusion
The nitroimidazole scaffold represents a validated and highly promising starting point for the development of new antitubercular agents. The unique mechanism of action, involving reductive activation and a dual attack on both replicating and persistent mycobacteria, offers a significant advantage in the fight against drug-resistant tuberculosis. The detailed protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel nitroimidazole derivatives with the potential to become next-generation antitubercular drugs. Careful consideration of the structure-activity relationships and rigorous in vitro and in vivo testing are crucial for the successful development of these life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 11. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy | Semantic Scholar [semanticscholar.org]
- 13. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 20. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Imidazole Ring at the 2- and 4-Positions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazole ring is a privileged heterocyclic scaffold frequently found in pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a crucial component in designing molecules that interact with biological targets.[2][3] The functionalization of the imidazole core, particularly at the C2 and C4(5) positions, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling the optimization of drug candidates.[4] These application notes provide an overview of modern synthetic strategies and detailed protocols for the selective functionalization of the imidazole ring at these critical positions.
Section 1: Strategies for Imidazole Functionalization
The reactivity of the C-H bonds in the imidazole ring varies, with the C2 position being the most acidic and thus more susceptible to deprotonation and subsequent functionalization. The C5 position is generally the most reactive towards palladium-catalyzed C-H activation, while the C4 position is the least reactive.[1][5] Overcoming these inherent reactivity differences is key to achieving regioselective functionalization.
Two primary strategies are employed:
-
Direct C-H Bond Functionalization: This modern approach avoids the pre-functionalization of the imidazole ring, offering a more atom- and step-economical route. Transition metal catalysis, particularly with palladium and nickel, is a cornerstone of this strategy.[6][7]
-
Cross-Coupling of Pre-functionalized Imidazoles: This classic and robust strategy involves an initial halogenation or metallation of the imidazole ring, followed by a cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira) to introduce the desired functionality.[8][9]
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed C–H Heteroarylation of 2,5-Disubstituted Imidazoles [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Synthesis of Metronidazole Analogs from Nitroimidazole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metronidazole analogs starting from nitroimidazole precursors. The information is curated for researchers in medicinal chemistry and drug development, offering a guide to the synthesis, purification, and characterization of novel antimicrobial agents.
Introduction
Metronidazole, a key antimicrobial agent, has been a cornerstone in treating anaerobic bacterial and protozoal infections for decades.[1] However, the emergence of resistant strains necessitates the development of new analogs with improved efficacy and broader spectrum of activity.[2] This document outlines various synthetic strategies to modify the core nitroimidazole scaffold of metronidazole, leading to novel derivatives with potential therapeutic applications. The protocols detailed below are based on established methodologies reported in peer-reviewed literature.
Synthetic Strategies and Key Precursors
The synthesis of metronidazole analogs often commences from commercially available metronidazole or its immediate precursors. The primary focus of derivatization is the hydroxyl group of the side chain at the N-1 position of the imidazole ring, which serves as a versatile handle for introducing diverse chemical moieties. Key precursors that can be prepared from metronidazole include 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride.[3] These intermediates open avenues for a wide range of chemical transformations, including esterification, etherification, and the introduction of various heterocyclic rings.[4][5]
A general overview of the synthetic workflow is presented below:
Caption: General workflow for the synthesis and evaluation of metronidazole analogs.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (2)
This protocol describes the conversion of the hydroxyl group of metronidazole to a chloro group, a key step for subsequent nucleophilic substitution reactions.[6]
Materials:
-
Metronidazole (1)
-
Thionyl chloride (SOCl₂)
-
Dry benzene
-
Ethanol-water mixture
Procedure:
-
Dissolve metronidazole (1.71 g, 0.01 mole) in dry benzene (20 mL).
-
Add thionyl chloride (1.18 g, 0.01 mole) to the solution.
-
Reflux the reaction mixture for 7 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Collect the solid product and recrystallize it from an ethanol-water mixture to yield 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole (2).
Characterization:
-
Yield: 90%[6]
-
Melting Point: 85-87 °C[6]
-
IR (ν, cm⁻¹): 768 (C-Cl)[6]
-
¹H-NMR (δ, ppm): 1.75 (s, CH₃), 2.81-3.10 (t, N-CH₂), 3.71-4.10 (t, CH₂-Cl), 8.48 (s, 1H, imidazole)[6]
Protocol 2: Synthesis of Amide Derivatives of 5-Nitroimidazole (4a-f)
This protocol outlines the synthesis of amide derivatives by reacting a precursor with various benzoyl chlorides.[2]
Materials:
-
Amine precursor (3) derived from metronidazole
-
Appropriate benzoyl chloride
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Prepare the amine precursor (3) from metronidazole.
-
Dissolve compound 3 in dry THF.
-
Add the appropriate benzoyl chloride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide derivative (4a-f) by appropriate methods (e.g., recrystallization or column chromatography).
Protocol 3: Synthesis of Metronidazole-Oxadiazole Derivatives (10a-f)
This protocol details a multi-step synthesis to incorporate an oxadiazole moiety into the metronidazole scaffold.[5]
Materials:
-
Metronidazole (5)
-
Ethyl chloroacetate (6)
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Methanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Various aromatic α-haloketones
-
Ethanol
Procedure:
-
Synthesis of Compound 7: Mix metronidazole (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate in 15 mL of DMF. Stir at 25 °C for 10 hours.
-
Synthesis of Compound 8: Dissolve compound 7 (0.01 mol) in 15 mL of methanol and add hydrazine hydrate (0.02 mol). Reflux the mixture for 10 hours.
-
Synthesis of Compound 9: To a solution of compound 8 (0.01 mol) in 15 mL of 95% ethanol, add CS₂ (0.01 mol) and KOH (0.01 mol). Heat the solution for 10 hours.
-
Synthesis of Compounds 10a-f: Mix compound 9 with six different aromatic α-haloketones in ethanol. Heat the mixture in an oil bath at 105-110 °C for six hours.
-
Purify the final products (10a-f) by recrystallization.
Data Presentation: Antimicrobial Activity
The synthesized metronidazole analogs have been evaluated for their antimicrobial activity against various bacterial and protozoal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of efficacy.
Table 1: Antibacterial Activity of Nitroimidazole Derivatives against Metronidazole-Resistant H. pylori [2]
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Metronidazole | >64 | >64 |
| Compound A | 8 | 16 |
| Compound B | 8 | 16 |
| Compound C | 8 | 16 |
Note: Compound names are generalized for clarity. Refer to the source for specific chemical structures.
Table 2: Antigiardial Activity of Metronidazole-Oxadiazole Derivatives [5]
| Compound | IC₅₀ (µM) |
| Metronidazole | 3.71 ± 0.27 |
| 10a | 1.31 ± 0.11 |
| 10b | 2.26 ± 0.49 |
| 10c | 1.89 ± 0.33 |
| 10d | 1.55 ± 0.21 |
| 10f | 0.88 ± 0.52 |
Signaling Pathways and Logical Relationships
The mechanism of action of nitroimidazoles involves the reductive activation of the nitro group under anaerobic conditions, leading to the formation of cytotoxic radicals that damage microbial DNA.[1][7]
Caption: Reductive activation of nitroimidazole analogs in anaerobic microbes.
The logical relationship for designing new analogs often involves structure-activity relationship (SAR) studies, where different functional groups are introduced to enhance antimicrobial activity or overcome resistance.[8]
Caption: Logic for designing metronidazole analogs based on SAR.
Conclusion
The synthesis of metronidazole analogs from nitroimidazole precursors is a promising strategy for the development of new antimicrobial agents. By modifying the side chain of the core nitroimidazole scaffold, researchers can generate a diverse library of compounds with potentially improved activity against resistant strains. The protocols and data presented here provide a foundation for further research and development in this critical area of medicinal chemistry. Careful characterization and biological evaluation are essential to identify lead candidates for future therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Antimicrobial Activities of Some New Nitroimidazole Derivatives -Archives of Pharmacal Research | 학회 [koreascience.kr]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mutagenicity of metronidazole: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Preparation of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the laboratory-scale synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. The synthesis involves the initial esterification of 1-methyl-1H-imidazole-2-carboxylic acid to yield the intermediate, Methyl 1-methyl-1H-imidazole-2-carboxylate, followed by a nitration reaction to produce the final target compound. This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of novel therapeutic agents.
Experimental Protocols
The synthesis is divided into two main experimental procedures:
Part 1: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate (Intermediate)
This procedure outlines the Fischer esterification of 1-methyl-1H-imidazole-2-carboxylic acid with methanol, catalyzed by sulfuric acid.
Materials:
-
1-methyl-1H-imidazole-2-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-imidazole-2-carboxylic acid.
-
Add an excess of methanol to the flask to act as both the reactant and the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1-methyl-1H-imidazole-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound (Target Compound)
This procedure details the nitration of the intermediate, Methyl 1-methyl-1H-imidazole-2-carboxylate. This protocol is adapted from the synthesis of the corresponding ethyl ester.[1]
Materials:
-
Methyl 1-methyl-1H-imidazole-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) solution (aqueous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated nitric acid to the cooled and stirring solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C.
-
Maintain the reaction at 70°C for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature and carefully pour it into a beaker containing deionized water.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of an aqueous sodium carbonate solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain this compound as a solid.
Data Presentation
Table 1: Reagent and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | 126.11 | Starting Material |
| Methanol | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | C₆H₈N₂O₂ | 140.14 | Intermediate |
| Nitric Acid | HNO₃ | 63.01 | Reagent |
| This compound | C₆H₇N₃O₄ | 185.14 | Final Product |
Table 2: Reaction Conditions Summary
| Reaction Step | Key Reagents | Solvent | Temperature | Duration |
| Esterification | 1-methyl-1H-imidazole-2-carboxylic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-6 hours |
| Nitration | Methyl 1-methyl-1H-imidazole-2-carboxylate, HNO₃, H₂SO₄ | Sulfuric Acid | 70°C | 3 hours |
Table 3: Analytical Data for Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Analog)
| Property | Value |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 199.16 g/mol |
| Appearance | Yellow solid |
| Yield | 34.7% |
| Mass Spec (ESI-MS) | m/z = 200.20 [M + H]⁺ |
Note: The data in Table 3 is for the ethyl ester analog and is provided for reference. The yield and analytical data for the methyl ester may vary.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes & Protocols: The Benzimidazole Scaffold as a Privileged Building Block in Anticancer Drug Discovery
Introduction
The benzimidazole scaffold, a bicyclic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological macromolecules, making it a versatile building block for the development of therapeutic agents.[3][4] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5] This document focuses on the application of the benzimidazole scaffold in the design and development of novel anticancer agents, particularly as kinase inhibitors.
Applications in Anticancer Drug Discovery
The unique chemical properties of the benzimidazole core, such as its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to various biological targets implicated in cancer.[3] Many benzimidazole-based compounds have been developed as potent anticancer agents that exert their effects through diverse mechanisms, including:
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Kinase Inhibition: A primary focus for benzimidazole derivatives has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] These compounds can act as ATP-competitive inhibitors, targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the RAS/RAF/MEK/ERK pathway.[6][7]
-
Tubulin Polymerization Inhibition: Some benzimidazole derivatives interfere with the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: These compounds can inhibit topoisomerase enzymes, which are vital for DNA replication and repair, thereby inducing lethal DNA strand breaks in cancer cells.[1]
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 32 | HCT-116 (Colon) | 3.87 | Doxorubicin | 4.17 | [8] |
| HepG2 (Liver) | 8.34 | Doxorubicin | 5.57 | [8] | |
| MCF-7 (Breast) | 4.12 | Doxorubicin | 4.89 | [8] | |
| Compound 12n | A549 (Lung) | 7.3 ± 1.0 | - | - | [4] |
| MCF-7 (Breast) | 6.1 ± 0.6 | - | - | [4] | |
| MKN-45 (Stomach) | 13.4 ± 0.5 | - | - | [4] | |
| Compound 5a | HCT-116 (Colon) | 4.15 | Doxorubicin | 4.17 | [7] |
| HepG2 (Liver) | 8.37 | Doxorubicin | 5.57 | [7] | |
| Fluoro aryl derivative 1 | HOS (Bone) | 1.8 | Roscovitine | 24.3 | [8] |
| G361 (Melanoma) | 2.0 | Roscovitine | 22.4 | [8] | |
| MCF-7 (Breast) | 2.8 | Roscovitine | 42.0 | [8] | |
| Sulfonamide derivative 10 | MGC-803 (Gastric) | 1.02 | 5-FU | 6.82 | [8] |
| PC-3 (Prostate) | 2.36 | 5-FU | 18.42 | [8] | |
| MCF-7 (Breast) | 5.40 | 5-FU | 11.53 | [8] |
Key Signaling Pathway: EGFR-RAS-RAF-MEK-ERK
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors, like EGFR, to the nucleus to regulate gene expression and control fundamental cellular processes such as proliferation, differentiation, and survival.[9][] Aberrant activation of this pathway is a common feature in many cancers, making its components attractive targets for drug development.[][11] Benzimidazole-based kinase inhibitors can block this pathway at various points, for instance, by inhibiting the kinase activity of EGFR or RAF, thereby preventing downstream signaling and inhibiting cancer cell growth.[12]
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the nitration of the precursor, Methyl 1-methyl-1H-imidazole-2-carboxylate.
Q1: I am experiencing a very low yield or no product formation. What are the likely causes?
Low or no yield is a common issue in nitration reactions. Several factors could be contributing to this problem:
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Inadequate Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is crucial for generating the nitronium ion (NO₂⁺), the active electrophile. Ensure that both acids are of high purity and concentration. Older or improperly stored acids can have a higher water content, which will inhibit the formation of the nitronium ion.
-
Reaction Temperature: Temperature control is critical. The reaction is typically exothermic. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to degradation of the starting material and/or product, as well as the formation of unwanted side products. It is often recommended to perform the addition of the nitrating mixture at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Moisture Contamination: The presence of water in the reaction mixture can quench the nitronium ion and hydrolyze the starting ester. Ensure all glassware is thoroughly dried and that anhydrous conditions are maintained.
Q2: My reaction mixture turned dark brown or black. What does this indicate and how can I prevent it?
A dark coloration often signifies decomposition of the starting material or product. This is typically caused by:
-
Excessive Temperature: Runaway reactions due to poor temperature control are a primary cause of decomposition. The nitration of imidazole rings can be highly exothermic.[1] To prevent this, add the nitrating mixture slowly and in portions, while vigorously stirring and maintaining the recommended temperature with an ice bath.
-
Incorrect Reagent Stoichiometry: An excessive amount of nitric acid can lead to over-oxidation and decomposition. Carefully measure and control the molar ratios of the reactants.
Q3: I have obtained a product, but it appears to be a mixture of isomers. How can I improve the regioselectivity?
The formation of isomers (e.g., the 4-nitro isomer) is a potential side reaction in the nitration of substituted imidazoles. The directing effects of the substituents on the imidazole ring determine the position of nitration. For 1-methyl-1H-imidazole-2-carboxylate, the methyl group at the N-1 position and the methoxycarbonyl group at the C-2 position will influence the regioselectivity. While the 5-position is generally favored electronically, the formation of the 4-nitro isomer can occur.
To improve the selectivity for the 5-nitro isomer:
-
Control the Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable 5-nitro isomer.
-
Choice of Nitrating Agent: While mixed acid is common, exploring other nitrating agents could potentially improve selectivity, although this would require significant process development.
Q4: How can I effectively purify the final product to remove unreacted starting material and side products?
Purification is crucial for obtaining a high-purity product. Common purification methods include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallization of nitroimidazole derivatives include ethanol and methanol.[2]
-
Column Chromatography: For separating mixtures of isomers or removing impurities with similar solubility profiles, column chromatography using silica gel is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.
Experimental Protocols
The following is a suggested protocol for the synthesis of this compound based on general procedures for the nitration of imidazole derivatives. Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated nitric acid (e.g., 1.5 equivalents) to concentrated sulfuric acid (e.g., 3-5 equivalents) while maintaining the temperature below 10 °C.
-
Nitration Reaction: In a separate flask, dissolve Methyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) in concentrated sulfuric acid. Cool this mixture in an ice-water bath to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, such as 40-60 °C, which has been shown to improve yields in some nitroimidazole syntheses) for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or a dilute sodium hydroxide solution, until the pH is neutral. This should be done in an ice bath to control the heat generated.
-
The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters that can be varied to optimize the yield of the synthesis. Note that the optimal conditions should be determined experimentally.
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| 0 - 5 | 4 | Low | Incomplete reaction likely. |
| 25 (Room Temp) | 4 | Moderate | Potential for side product formation. |
| 60 | 2 | Improved | May improve reaction rate and yield, but risk of decomposition increases. |
Table 2: Effect of Nitrating Agent Ratio on Yield
| Molar Ratio (HNO₃:H₂SO₄:Substrate) | Reported Yield (%) | Notes |
| 1.1 : 3 : 1 | Moderate | A slight excess of nitric acid is common. |
| 1.5 : 5 : 1 | Potentially Higher | Increased acid concentration can drive the reaction to completion but also increases the risk of side reactions and decomposition. |
| 2 : 5 : 1 | Variable | Higher excess of nitric acid may lead to over-nitration or oxidation. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1-methyl-2-(hydroxymethyl)-5-nitro-1H-imidazole or its chlorinated precursor, residual solvents from the reaction, and side-products from potential N-alkylation at the wrong nitrogen of the imidazole ring. Degradation products, such as the corresponding carboxylic acid from hydrolysis of the ester, may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity. A typical mobile phase for analyzing nitroimidazole derivatives is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1][2] The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: My final product is colored. Is this expected?
A4: Nitroimidazole derivatives are often yellow crystalline solids.[3] However, a dark or intense color may indicate the presence of impurities. If the color persists after initial purification, treatment with activated charcoal during recrystallization may be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more solvent in small portions until the compound dissolves. |
| Incorrect solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often good starting points for nitroimidazoles.[3] | |
| No crystals form upon cooling. | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| "Oiling out" occurs (product separates as a liquid). | Reheat the solution to dissolve the oil, add a small amount of a co-solvent to increase solubility, and cool slowly. | |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or solvent system where the compound has lower solubility when cold. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. | |
| Crystals are still impure after recrystallization. | Impurities have similar solubility to the product. | A second recrystallization may be necessary. If impurities persist, column chromatography is recommended. |
| Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate eluent system. | Optimize the mobile phase. For nitroimidazole esters, a gradient of ethyl acetate in petroleum ether or hexane is a good starting point.[4] Use TLC to test different solvent ratios beforehand. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Product elutes too quickly (low retention). | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Product does not elute from the column. | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking or tailing of the product band. | Sample is not fully soluble in the eluent. | Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
| Column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Quantitative Data Summary
The following table provides typical, estimated values for the purification of this compound. Actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Step | Starting Material | Purity (Initial) | Purity (Final) | Yield |
| Recrystallization | Crude Product | ~80-90% | >98% | 70-85% |
| Column Chromatography | Crude Product | ~70-85% | >99% | 60-80% |
Note: These values are estimates based on typical outcomes for similar compounds and should be used as a general guide.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.[4][5]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification.
References
Technical Support Center: Troubleshooting Side Reactions in Nitroimidazole Alkylation
Welcome to the technical support center for nitroimidazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted nitroimidazoles. As experienced application scientists, we understand that achieving high yields and the desired regioselectivity in these reactions can be challenging due to a variety of potential side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity - The N1 vs. N3 Isomer Problem
Question 1: I'm getting a mixture of N-alkylated isomers. How can I control which nitrogen on the nitroimidazole ring gets alkylated?
Answer: This is one of the most common challenges in nitroimidazole alkylation and is fundamentally a question of controlling regioselectivity. The outcome of the reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]
The Underlying Chemistry: An unsymmetrically substituted nitroimidazole exists as a mixture of tautomers in solution. Deprotonation with a base generates an ambident nucleophile, the nitroimidazolide anion, where the negative charge is delocalized across both ring nitrogens.[2] Consequently, alkylation can occur at either nitrogen, leading to a mixture of regioisomers.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen, making the less hindered nitrogen more accessible to the alkylating agent. For instance, in 2-methyl-5-nitroimidazole, the methyl group at the 2-position and the nitro group at the 5-position create significant steric hindrance around the N1 position, favoring alkylation at the N3 position.[3] Conversely, for 4-nitroimidazole, alkylation is favored at the N1 position.[3]
-
Electronic Effects: The electron-withdrawing nature of the nitro group deactivates the entire imidazole ring, but its effect is most pronounced at the adjacent nitrogen atom. This makes the more distant nitrogen atom more nucleophilic.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of isomers.[3]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4] | Stronger bases like sodium hydride (NaH) can lead to a more reactive, less selective nucleophile. Weaker bases often provide better regioselectivity. |
| Solvent | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.[3][4] | These solvents effectively dissolve the nitroimidazole and the base while favoring an SN2 reaction mechanism. Acetonitrile, in particular, has been shown to give good yields and regioselectivity.[3] |
| Temperature | Start at room temperature and gently heat if the reaction is sluggish. A common temperature is 60°C.[3] | Higher temperatures can increase the reaction rate but may also decrease regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer. In some cases, particularly in acidic media, higher temperatures can lead to the thermodynamically more stable isomer through a process of quaternization and dealkylation.[5] |
| Protecting Groups | For complex substrates where high regioselectivity is critical, consider using a protecting group on one of the nitrogen atoms. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a good option.[4][6] | Protecting one nitrogen atom physically blocks it from reacting, forcing alkylation to occur at the desired position. The protecting group can then be removed in a subsequent step.[6] |
Question 2: Can you provide a general protocol for achieving regioselective N-alkylation?
Answer: Certainly. The following is a general, starting-point protocol that has been shown to be effective for the N-alkylation of nitroimidazoles with good regioselectivity in many cases.[3]
Step-by-Step General Protocol for Regioselective N-Alkylation:
-
Preparation: To a solution of the nitroimidazole (1.0 equivalent) in anhydrous acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (1.1 to 1.5 equivalents).
-
Deprotonation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the nitroimidazolide anion.
-
Alkylation: Add the alkylating agent (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and then dry over anhydrous sodium sulfate. After concentrating the solution, purify the product by column chromatography.
Category 2: Over-Alkylation - The Dialkylation and Quaternization Problem
Question 3: I'm observing a significant amount of a dialkylated product (an imidazolium salt) in my reaction. How can I prevent this?
Answer: The formation of a dialkylated imidazolium salt is a common side reaction where the already N-alkylated nitroimidazole product, which is still nucleophilic, reacts with another molecule of the alkylating agent. This is especially prevalent when using an excess of the alkylating agent or at elevated temperatures.[4]
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the nitroimidazole (e.g., 1.1 equivalents) relative to the alkylating agent to ensure the electrophile is the limiting reagent.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time maintains a low concentration of the electrophile in the reaction mixture, which significantly reduces the probability of a second alkylation event.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress. As soon as the starting nitroimidazole is consumed, stop the reaction to prevent the product from reacting further.
-
Lower Temperature: If dialkylation is persistent, try running the reaction at a lower temperature. This will slow down both the desired reaction and the side reaction, but it can often improve the selectivity for the mono-alkylated product.
Category 3: Unexpected Products - The O-Alkylation Question
Question 4: Is O-alkylation of the nitro group a possible side reaction?
Answer: While O-alkylation is a known challenge in the alkylation of ambident nucleophiles containing, for example, hydroxyl or carbonyl groups, direct O-alkylation of the nitro group in nitroimidazoles is not a commonly reported or significant side reaction under standard alkylation conditions.[7]
The Rationale: The oxygen atoms of a nitro group are generally poor nucleophiles. The negative charge in the nitroimidazolide anion is primarily delocalized between the two nitrogen atoms of the imidazole ring, making them the most likely sites for electrophilic attack. While theoretically possible under very specific and harsh conditions, for most synthetic applications in drug development, O-alkylation of the nitro group is not a primary concern. If you are observing an unexpected product with the same mass as your desired N-alkylated product, it is far more likely to be the other N-alkylated regioisomer. Advanced analytical techniques like 2D NMR can be used to definitively determine the structure of your product.[7][8]
Visualizing the Process
To aid in understanding the key decision-making process in troubleshooting nitroimidazole alkylation, the following workflow diagram is provided.
Caption: Troubleshooting workflow for nitroimidazole alkylation.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
regioselectivity issues in the synthesis of 1-alkyl-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 1-alkyl-4-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in the N-alkylation of 4-nitro-1H-imidazole?
A1: The N-alkylation of 4-nitro-1H-imidazole can yield a mixture of two regioisomers: the desired 1-alkyl-4-nitro-1H-imidazole and the undesired 1-alkyl-5-nitro-1H-imidazole. The core issue lies in controlling the site of alkylation on the imidazole ring, as both nitrogen atoms can act as nucleophiles.
Q2: What key factors influence the regioselectivity of the alkylation reaction?
A2: The regiochemical outcome of the N-alkylation of 4-nitro-1H-imidazole is highly dependent on several reaction conditions. These include the choice of base, solvent, and reaction temperature, as well as the structure of the alkylating agent.[1][2] Electronic and steric effects of the nitro group on the imidazole ring also play a significant role.[2][3]
Q3: Which reaction conditions favor the formation of the desired 1-alkyl-4-nitro-1H-imidazole isomer?
A3: Studies have shown that specific combinations of reagents and conditions can significantly favor the formation of the 1,4-isomer. Notably, the use of potassium carbonate (K₂CO₃) as the base in acetonitrile as the solvent, particularly at elevated temperatures around 60°C, has been reported to provide good yields and high regioselectivity for the desired product.[1][4]
Q4: Can phase transfer catalysis be used to improve regioselectivity?
A4: Yes, phase transfer catalysis (PTC) is a viable method for achieving high regioselectivity in the N-alkylation of nitroimidazoles. Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system can promote the formation of the desired 1-alkyl-4-nitro-1H-imidazole isomer with excellent yields.[5][6]
Q5: How can I purify the desired 1-alkyl-4-nitro-1H-imidazole from the isomeric mixture?
A5: If a mixture of isomers is obtained, purification can be achieved using column chromatography.[4] The choice of eluent system (e.g., ethyl acetate/hexane) will depend on the specific properties of the alkylated products.
Troubleshooting Guides
Problem: Low Regioselectivity - Formation of a Mixture of 1,4- and 1,5- Isomers
This is the most common issue encountered during the synthesis. The following steps can help improve the regioselectivity towards the desired 1-alkyl-4-nitro-1H-imidazole.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Detailed Steps:
-
Evaluate the Base: Strong bases like potassium hydroxide (KOH) can lead to lower yields and reduced regioselectivity.[1]
-
Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃).[1]
-
-
Assess the Solvent: Solvents like DMSO and DMF can be effective, but acetonitrile often provides superior regioselectivity for the desired 1,4-isomer.[1]
-
Optimize the Reaction Temperature: Room temperature reactions may result in lower yields and longer reaction times.
Data Presentation
Table 1: Influence of Base and Solvent on the Alkylation of 4-Nitroimidazole
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (1,4- vs 1,5-) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 66-85 | High for 1,4-isomer[1] |
| 2 | K₂CO₃ | DMSO | Room Temp. | Lower | Variable |
| 3 | K₂CO₃ | DMF | Room Temp. | Lower | Variable |
| 4 | KOH | DMSO | Room Temp. | Low | Poor[1] |
| 5 | KOH | DMF | Room Temp. | Low | Poor[1] |
| 6 | KOH | Acetonitrile | Room Temp. | Low | Poor[1] |
Note: This table is a summary of findings from multiple sources. Specific yields can vary based on the alkylating agent used.
Experimental Protocols
General Protocol for the Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole
This protocol is based on conditions reported to favor the formation of the 1,4-isomer.[1][4]
Reaction Scheme
Caption: General reaction for the synthesis of 1-alkyl-4-nitro-1H-imidazole.
Procedure:
-
To a solution of 4-nitro-1H-imidazole (1 equivalent) in acetonitrile, add potassium carbonate (K₂CO₃) (approximately 1.1 equivalents).
-
Stir the mixture at room temperature for about 15 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide) (1 to 2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.[1]
-
After the disappearance of the starting material, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to isolate the pure 1-alkyl-4-nitro-1H-imidazole.
Note: For reactions using DMSO or DMF as the solvent, the workup typically involves pouring the reaction mixture into ice-water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated.[1]
References
Technical Support Center: Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on impurity profiling, avoidance, and remediation. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final compound.
Overview of the Synthesis and Key Challenges
The synthesis of this compound is a critical process for accessing a range of biologically active molecules. The most common route involves the nitration of a precursor, Methyl 1-methyl-1H-imidazole-2-carboxylate. While seemingly straightforward, the nitration of the imidazole ring is highly sensitive to reaction conditions, often leading to a mixture of products that can be challenging to separate.
The primary challenges in this synthesis are:
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Controlling Regioselectivity: The nitro group can be directed to either the C4 or C5 position of the imidazole ring, leading to the formation of a difficult-to-remove isomeric impurity.
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Preventing Side Reactions: The harsh conditions of nitration can cause hydrolysis of the methyl ester group or degradation of the imidazole ring.
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Ensuring Complete Reaction: Unreacted starting material can contaminate the final product, complicating purification.
This guide provides a systematic approach to addressing these challenges through careful control of reaction parameters and robust analytical monitoring.
Synthesis and Impurity Formation Pathway
Caption: Synthetic route and major impurity pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this synthesis and why does it form?
The most prevalent impurity is the regioisomer, Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate . The nitration of an imidazole ring is an electrophilic aromatic substitution reaction. The position of the incoming nitro group (NO₂⁺) is directed by the existing substituents. The N1-methyl group and the C2-methyl carboxylate group have competing directing effects. While the desired C5 position is electronically favored, changes in reaction conditions (such as temperature, acid concentration, and the specific nitrating agent used) can alter the regioselectivity and favor nitration at the C4 position[1].
Q2: I am seeing a significant amount of unreacted starting material. What is the likely cause?
The persistence of starting material, Methyl 1-methyl-1H-imidazole-2-carboxylate, typically points to one of three issues:
-
Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be too low for a complete conversion.
-
Inadequate Reaction Temperature: Nitration is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration, preventing the starting material from coming into contact with the nitrating agent.
Q3: An acidic impurity is showing up in my analysis. What is it and how can I prevent it?
This is likely 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid , which results from the hydrolysis of the methyl ester functional group. This occurs when the reaction is exposed to water under the strongly acidic and often heated conditions of nitration. To prevent its formation, it is crucial to use anhydrous solvents and reagents and to carefully control the reaction temperature and duration to avoid conditions that favor hydrolysis[2].
Q4: Can the choice of nitrating agent affect the impurity profile?
Absolutely. The choice of nitrating agent is one of the most critical factors.
-
Mixed Acid (HNO₃/H₂SO₄): This is a very strong nitrating system that can lead to rapid, sometimes violent, reactions and may produce a higher proportion of the undesired 4-nitro isomer if not strictly controlled[3][4]. It also increases the risk of ester hydrolysis due to the presence of sulfuric acid, a strong dehydrating agent that can also catalyze hydrolysis if any water is present.
-
Nitric Acid in Acetic Anhydride: This system generates acetyl nitrate in situ, which is a milder nitrating agent. It can offer better regioselectivity for the 5-position and reduces the risk of violent reactions[1]. However, conditions must still be carefully controlled.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| High levels (>5%) of the 4-nitro isomer impurity | 1. Incorrect reaction temperature: Temperature is too high, reducing selectivity. 2. Inappropriate nitrating agent: Mixed acid (HNO₃/H₂SO₄) may be too aggressive. | 1. Temperature Control: Maintain a strict temperature protocol. Start the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and allow the reaction to warm slowly to the target temperature. Monitor with an internal thermometer. 2. Change Nitrating Agent: Consider using a milder system like fuming nitric acid in acetic anhydride. This often provides better control over regioselectivity[1]. |
| Significant amount of unreacted starting material | 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Reaction time too short. | 1. Stoichiometry Check: Increase the molar equivalents of the nitrating agent incrementally (e.g., from 1.1 eq to 1.3 eq). 2. Optimize Temperature/Time: After the initial addition at low temperature, allow the reaction to proceed at a slightly elevated temperature (e.g., 25-40 °C) for a longer duration. Monitor the reaction progress using TLC or HPLC. |
| Presence of the carboxylic acid hydrolysis product | 1. Water contamination in reagents or glassware. 2. Reaction temperature too high or reaction time too long. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous grade solvents and freshly opened reagents. 2. Refine Reaction Parameters: Reduce the final reaction temperature or shorten the overall reaction time once the starting material has been consumed (as determined by in-process controls). |
| Low overall yield and dark, tarry reaction mixture | 1. Reaction temperature too high, causing decomposition. 2. Addition of nitrating agent was too fast. | 1. Strict Temperature Control: The nitration of imidazoles can be highly exothermic[3]. Add the nitrating agent dropwise via an addition funnel while vigorously stirring and maintaining a low internal temperature with an ice or acetone/dry ice bath. 2. Controlled Addition: A slow, controlled addition of the nitrating agent is critical to dissipate heat and prevent runaway reactions that lead to degradation. |
Analytical and Purification Protocols
Accurate analysis and effective purification are essential for obtaining a high-purity final product.
Protocol 1: HPLC Method for Impurity Profiling
This method is designed to separate the desired product from the key process-related impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm[5] |
| Injection Volume | 10 µL |
| Expected Elution Order | 1. Carboxylic acid impurity 2. Starting Material 3. 4-Nitro Isomer 4. 5-Nitro Product (Desired) |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing both isomeric and unreacted starting material impurities.
-
Solvent Selection: Identify a suitable solvent system. A mixture of ethanol and water, or isopropanol, is often a good starting point. The goal is to find a system where the desired 5-nitro product has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain in solution.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purified material by HPLC and melting point to confirm purity. The melting point should be sharp and match the literature value for the pure compound.
Analytical Workflow Diagram
Caption: Workflow for analysis and purification.
References
- 1. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 2. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 3. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 4. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
stability issues of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid degradation of the compound in acidic solution.
-
Question: I am observing a rapid loss of my starting material, this compound, when I dissolve it in an acidic mobile phase for HPLC analysis. How can I mitigate this?
-
Answer: Rapid degradation in acidic media is likely due to acid-catalyzed hydrolysis of the methyl ester. To minimize this, consider the following:
-
Reduce Acid Concentration: If possible, decrease the concentration of the acid in your mobile phase. A slight change in pH can significantly impact the rate of hydrolysis.
-
Use a Weaker Acid: Substitute strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with a weaker organic acid, such as formic acid or acetic acid.
-
Lower the Temperature: Perform your analysis at a reduced temperature (e.g., 4°C). Hydrolysis is a chemical reaction with a rate that is typically dependent on temperature.
-
Immediate Analysis: Prepare your samples immediately before analysis to minimize the time the compound is exposed to acidic conditions.
-
Issue 2: Appearance of unknown peaks in the chromatogram after sample preparation in an acidic buffer.
-
Question: After preparing my sample in an acidic buffer and letting it sit for a short period, I see new, unidentified peaks in my HPLC chromatogram. What are these, and how can I identify them?
-
Answer: The new peaks are likely degradation products. Under acidic conditions, the primary degradation pathway is the hydrolysis of the ester linkage.
-
Expected Degradation Product: The most probable degradation product is 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid. You may also see methanol as a byproduct, though it is often not detected by standard UV HPLC methods.
-
Identification: To confirm the identity of the degradation product, you can:
-
Synthesize the Standard: Synthesize or purchase a standard of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid and compare its retention time with the unknown peak.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected m/z for the protonated carboxylic acid would be different from the starting ester.
-
Forced Degradation Study: Intentionally degrade a sample of your compound under controlled acidic conditions and monitor the formation of the new peak.
-
-
Issue 3: Inconsistent results in bioassays when using acidic vehicle formulations.
-
Question: My in-vitro or in-vivo experimental results are not reproducible when I use an acidic vehicle to dissolve this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent bioassay results can be a strong indicator of compound instability in the formulation vehicle.
-
pH-Stability Profile: It is crucial to determine the pH-stability profile of your compound. This involves incubating the compound in buffers of various pH values over time and quantifying the remaining parent compound.
-
Alternative Formulations: If the compound is unstable at the required pH, consider alternative formulation strategies:
-
Use of co-solvents to increase solubility at a more neutral pH.
-
Development of a lyophilized powder for reconstitution immediately before use.
-
Microencapsulation to protect the compound from the acidic environment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the methyl ester group to form 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid and methanol. The imidazole ring itself is generally more stable under these conditions, although extreme pH and temperature could lead to further degradation.
Q2: What are the typical acidic conditions that lead to significant degradation?
A2: Significant degradation can be expected in the presence of strong mineral acids (e.g., 0.1 N HCl or H₂SO₄), especially at elevated temperatures (e.g., > 40°C).[1] The rate of degradation is dependent on the specific acid, its concentration, the temperature, and the duration of exposure.
Q3: How can I monitor the stability of this compound in my acidic formulation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products. Key aspects of such a method include:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (with a pH that ensures compound stability, if possible) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both the parent compound and the primary degradation product have significant absorbance.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Q4: Are there any other potential degradation pathways besides ester hydrolysis?
A4: While ester hydrolysis is the most probable pathway in acidic media, other degradation mechanisms could occur under more forcing conditions (e.g., presence of oxidizing agents, exposure to light). These could include reactions involving the nitro group or the imidazole ring. A comprehensive forced degradation study is recommended to identify all potential degradation products.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the stability profile of this compound under various acidic conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 N HCl | 25 | 24 | 15% | 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid |
| 0.1 N HCl | 60 | 6 | 45% | 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid |
| 0.01 N HCl | 25 | 24 | 5% | 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid |
| 0.1 M Formic Acid | 25 | 24 | < 2% | Not significant |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous phase (e.g., using phosphate or acetate buffers).
-
-
Gradient Optimization: Develop a gradient elution program that provides good separation between the parent compound and all degradation products observed during forced degradation studies.
-
Wavelength Selection: Determine the optimal UV detection wavelength by examining the UV spectra of the parent compound and its degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
References
Technical Support Center: Formylation of Nitroimidazoles
Welcome to the technical support center for the formylation of nitroimidazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of formyl-nitroimidazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to support your research and development efforts.
The introduction of a formyl group onto the nitroimidazole scaffold is a critical step in the synthesis of various biologically active compounds. However, the strong electron-withdrawing nature of the nitro group deactivates the imidazole ring, making classical electrophilic formylation reactions challenging. This often leads to low yields, side reactions, and purification difficulties. This guide aims to provide practical solutions to these common issues.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation
Question: I am attempting a Vilsmeier-Haack formylation of my nitroimidazole substrate, but I am observing very low to no formation of the desired aldehyde. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Vilsmeier-Haack formylation of nitroimidazoles are a common problem due to the deactivation of the imidazole ring by the nitro group. The Vilsmeier reagent is a relatively weak electrophile and may not be reactive enough to overcome this deactivation under standard conditions.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for decomposition of the starting material or product.
-
Use a More Reactive Vilsmeier Reagent:
-
Alternative Reagents: Consider generating the Vilsmeier reagent from oxalyl chloride or thionyl chloride instead of phosphorus oxychloride (POCl₃), as these can sometimes be more reactive.[2]
-
Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent. An excess of the reagent may be necessary to drive the reaction to completion.
-
-
Substrate Considerations:
-
Activating Groups: If your nitroimidazole has other positions available for substitution, the presence of electron-donating groups can enhance reactivity.
-
Protecting Groups: In some cases, N-alkylation of the imidazole can influence the electron density of the ring and affect the outcome of the reaction.
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer:
Side reactions in the formylation of nitroimidazoles can include nitration, chlorination (if using POCl₃), and polymerization.
Troubleshooting Steps:
-
Control Reaction Temperature: Overheating can lead to decomposition and the formation of polymeric materials. Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography using a carefully selected solvent system is often necessary.
Frequently Asked Questions (FAQs)
Q1: Can I use the Duff reaction or Reimer-Tiemann reaction for the formylation of nitroimidazoles?
A1: While the Duff and Reimer-Tiemann reactions are common formylation methods, their application to nitroimidazoles is not well-documented in the literature.[3][4] Both reactions typically require electron-rich aromatic substrates.[3][4] The highly deactivated nature of the nitroimidazole ring makes these reactions challenging. The Reimer-Tiemann reaction, which involves a dichlorocarbene intermediate, may be particularly unsuitable for substrates that are sensitive to the harsh basic conditions.[4]
Q2: Are there alternative methods for formylating electron-deficient heterocycles like nitroimidazoles?
A2: Yes, for electron-deficient aromatic systems, alternative strategies can be more effective. One such method is Vicarious Nucleophilic Substitution (VNS) . This approach involves the reaction of a nucleophile with the electron-deficient ring, followed by the elimination of a leaving group from the nucleophile. For formylation, a reagent like tris(benzotriazol-1-yl)methane can be used.[5] Another approach is the lithiation of the nitroimidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[6]
Q3: How can I purify my formylated nitroimidazole product?
A3: Purification of formyl-nitroimidazoles often requires column chromatography. A typical procedure involves:
-
Adsorbent: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is often effective. The polarity of the solvent system will need to be optimized based on the specific properties of your compound.
-
Monitoring: Fractions should be monitored by TLC to identify and combine those containing the pure product.
Q4: What are the expected spectroscopic features of a formylated nitroimidazole?
A4:
-
¹H NMR: The formyl proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The exact chemical shift will depend on the substitution pattern of the imidazole ring.
-
¹³C NMR: The carbonyl carbon of the formyl group will have a characteristic chemical shift in the range of δ 180-195 ppm.
-
Mass Spectrometry: In electron impact mass spectrometry, aldehydes often show a prominent peak corresponding to the loss of a hydrogen atom (M-1) and a peak for the loss of the formyl group (M-29).[3]
Data Presentation
Table 1: Comparison of Formylation Methods for Aromatic Compounds
| Reaction | Reagents | Substrate Requirement | Common Issues |
| Vilsmeier-Haack | DMF, POCl₃ (or other acid chlorides) | Electron-rich aromatics and heterocycles | Low reactivity with deactivated rings, over-formylation, chlorination.[1][2] |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols and other highly activated aromatics | Low yields, requires strongly activating groups.[3] |
| Reimer-Tiemann | Chloroform, strong base | Phenols | Harsh basic conditions, formation of dichlorocarbene which can have side reactions.[4] |
| Vicarious Nucleophilic Substitution (VNS) | e.g., Tris(benzotriazol-1-yl)methane, base | Electron-deficient aromatics | Can be a good alternative for deactivated systems.[5] |
| Lithiation-Formylation | Organolithium reagent, DMF | Requires a site for lithiation | Can be highly regioselective.[6] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Heterocycle (for adaptation to nitroimidazoles)
This protocol is a general guideline and will likely require optimization for specific nitroimidazole substrates, particularly regarding reaction temperature and time.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve the nitroimidazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction may be slowly warmed to room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Mandatory Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Formylation
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation of nitroimidazoles.
Diagram 2: Logical Relationship of Formylation Challenges in Nitroimidazoles
Caption: The impact of the nitro group on the challenges in nitroimidazole formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane [organic-chemistry.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 5-Nitroimidazole Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-nitroimidazoles.
Troubleshooting Guides
Low Yield or Failed Reaction
Low yields are a common issue in the synthesis of 5-nitroimidazoles. The following guide provides potential causes and solutions to improve your reaction outcome.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 5-nitroimidazole synthesis.
Quantitative Data on Synthesis Methods
The choice of reagents and solvent significantly impacts the yield of 5-nitroimidazole derivatives. Below is a summary of yields reported for different methods.
| Starting Material | Nitrating Agent/Method | Solvent/Medium | Temperature (°C) | Yield (%) | Reference |
| 2-Methylimidazole | Nitric Acid / Sulfuric Acid | - | 100 | 85 | [1] |
| 2-Methylimidazole | Sodium Nitrate | Water | 130 | 95 | [1] |
| 2-Aryl-imidazole | Nitronium fluoborate | Chloroform | 20 | Not specified | [2] |
| Imidazole | Nitric Acid / Sulfuric Acid | - | 120 | 52.6 | [3] |
| 2,4(5)-Dinitroimidazole | Nitric Acid / Sulfuric Acid | - | Not specified | 62.8 | [3] |
Experimental Protocols
Protocol 1: Nitration of 2-Methylimidazole using Sodium Nitrate
This protocol provides a method for the nitration of 2-methylimidazole with sodium nitrate, which has been reported to achieve a high yield.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methylimidazole in water.
-
Addition of Nitrating Agent: Add sodium nitrate to the solution. The optimal molar ratio of 2-methylimidazole to water to sodium nitrate is reported to be 1.0:6.4:2.2.[1]
-
Reaction Conditions: Heat the reaction mixture to 130 °C.
-
Work-up: Upon completion, cool the reaction mixture and isolate the 2-methyl-4(5)-nitroimidazole product. Further purification can be achieved by recrystallization.
Protocol 2: N-alkylation of 5-Nitroimidazole using Acetonitrile
This protocol describes the N-alkylation of a pre-synthesized 5-nitroimidazole ring using acetonitrile as a solvent, which has been shown to give good yields.
-
Reaction Setup: Dissolve 5-nitroimidazole (7.87 mmol) in acetonitrile.
-
Base Addition: Add potassium carbonate (K2CO3) (8.7 mmol) to the solution and stir for 15 minutes.
-
Alkylation: Add the alkylating agent (15.74 mmol) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60°C. The reaction time is typically between one to three hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, evaporate the solvent. Dissolve the crude product in ethyl acetate (50 mL), wash with water and brine, and dry over magnesium sulfate. Evaporate the solvent in vacuo to obtain the N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the primary synthesis of 5-nitroimidazoles?
A1: The traditional and most common method for the nitration of imidazole to form 5-nitroimidazole involves a mixture of concentrated nitric acid and sulfuric acid, which acts as both the nitrating medium and the solvent. Therefore, in many established protocols, an additional organic solvent is not used for the primary nitration step.
Q2: Are there any alternative solvents or solvent systems for the nitration of imidazoles?
A2: Yes, some alternative systems have been explored. For the nitration of 2-aryl-imidazoles, inert solvents such as acetonitrile, chloroform, nitromethane, and dichloroethane have been used in conjunction with nitronium fluoborate as the nitrating agent.[2] Additionally, a mixture of formic acid and sulfuric acid has been patented as a solvent system for the synthesis of a 2-methyl-5-nitroimidazole derivative.
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: A dark coloration or the evolution of gas often indicates decomposition of the starting material or the product.[4] This can be caused by excessive temperatures during the addition of the nitrating agent, as nitration reactions are highly exothermic. It is crucial to maintain low temperatures (e.g., 0-5 °C) during the initial stages of the reaction.[4]
Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity for 5-nitroimidazole?
A4: The formation of isomers (e.g., 4-nitroimidazole) is a common challenge. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the imidazole ring. For the synthesis of 5-nitroimidazole itself, the use of a nitric acid/sulfuric acid mixture generally favors the formation of the 5-nitro isomer. For substituted imidazoles, the directing effects of the existing groups will influence the position of nitration.
Q5: What are some "greener" or safer solvent alternatives for reactions involving 5-nitroimidazoles?
A5: For subsequent reactions on the 5-nitroimidazole ring, such as N-alkylation, acetonitrile has been shown to be an effective solvent. For the nitration step itself, research into greener alternatives is ongoing. The use of ionic liquids as both catalysts and solvents in nitration reactions is an area of interest.[5][6] Solvent-free methods using microwave irradiation have also been reported for the synthesis of some nitroimidazole derivatives, which completely eliminates the need for a solvent.
Q6: How does the purity of the starting imidazole affect the synthesis?
A6: The purity of the starting imidazole is critical. Impurities can lead to side reactions, resulting in a lower yield and the formation of difficult-to-remove byproducts.[4] It is recommended to use highly pure starting materials or to purify them before use.
Q7: What are the key safety precautions to take during 5-nitroimidazole synthesis?
A7: Nitration reactions are energetic and require strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The addition of the nitrating agent should be done slowly and at a controlled low temperature to prevent a runaway reaction.[4] Mixtures of nitric acid and organic compounds can be explosive.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, with a focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a two-step process:
-
Oxidation: Conversion of 1-methyl-2-hydroxymethyl-5-nitroimidazole to 1-methyl-5-nitroimidazole-2-carboxylic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, this compound.
Q2: Can the reaction time for the oxidation step be reduced?
A2: Yes. While some literature reports long reaction times at low temperatures (e.g., 60 hours at -80°C), a significant reduction in reaction time can be achieved by increasing the temperature. Heating the reaction mixture at 75-80°C can shorten the process to 15 hours.[1]
Q3: Is it possible to perform a one-pot synthesis from the starting alcohol to the final ester?
A3: Yes, a one-pot approach is feasible. After the initial oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole, methanol can be added directly to the sulfuric acid reaction medium. This in-situ esterification eliminates the need for isolating the intermediate carboxylic acid, thereby saving time and resources.[1]
Q4: What are some efficient methods for the esterification of 1-methyl-5-nitroimidazole-2-carboxylic acid?
A4: Several methods can be employed for efficient esterification. Traditional methods involve heating the carboxylic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas.[2][3] More modern and potentially faster methods include the use of reagents like phosphorus oxychloride (POCl₃) or methyl imidazole carbamate (MImC), which can facilitate esterification under milder conditions and with shorter reaction times.[4][5]
Q5: Are there any safety precautions to consider during this synthesis?
A5: Yes. The reaction involves strong acids (sulfuric acid, nitric acid) and potentially hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All reactions should be carried out in a well-ventilated fume hood. Particular care should be taken when handling fuming sulfuric acid and nitric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of 1-methyl-5-nitroimidazole-2-carboxylic acid in the Oxidation Step
| Possible Cause | Troubleshooting Step |
| Excess water in the reaction medium: The presence of more than 25% water can lead to decarboxylation of the product, reducing the yield.[1] | Ensure the use of concentrated sulfuric acid and minimize the introduction of water. Fuming sulfuric acid can also be used.[1] |
| Incomplete reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature (within the recommended 75-80°C range). |
| Product loss during workup: The carboxylic acid product may not fully precipitate out of the solution. | After the initial precipitation by adding the reaction mixture to ice, adjust the pH of the mother liquor to 2 with sodium bicarbonate to precipitate any remaining product.[1] |
Issue 2: Slow or Incomplete Esterification
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. | Increase the catalytic amount of concentrated sulfuric acid or switch to a more efficient esterification reagent like POCl₃.[3][4] |
| Reversible reaction equilibrium: Esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants.[2][3] | Use a Dean-Stark apparatus to remove water as it is formed, especially when using traditional acid catalysis. Alternatively, use a large excess of methanol to shift the equilibrium towards the product. |
| Steric hindrance: Although less likely for a methyl ester, steric hindrance around the carboxylic acid group can slow down the reaction. | Consider converting the carboxylic acid to an acid chloride using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[1][6] This is a two-step process but is often very efficient. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole
| Parameter | Method A | Method B |
| Temperature | -80°C | 75-80°C |
| Reaction Time | 60 hours | 15 hours |
| Reference | [1] | [1] |
Table 2: Overview of Esterification Methods for 1-methyl-5-nitroimidazole-2-carboxylic acid
| Method | Reagents | Typical Conditions | Key Advantages | Reference |
| Fischer Esterification | Methanol, Concentrated H₂SO₄ | Heat under reflux | Cost-effective, common reagents | [2][3] |
| POCl₃-mediated | Methanol, POCl₃ | Room temperature, 2 hours | Mild conditions, short reaction time | [4] |
| Acid Chloride Formation | 1. Oxalyl chloride or SOCl₂2. Methanol | 1. Room temp to reflux2. Room temp | High yield, irreversible | [1][6] |
| Direct from Alcohol | Methanol added to oxidation mixture | Post-oxidation | One-pot synthesis, reduces steps | [1] |
Experimental Protocols
Protocol 1: Time-Optimized Synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid
-
To 16.5 g of concentrated sulfuric acid, add 4.71 g of 1-methyl-2-hydroxymethyl-5-nitroimidazole with stirring.
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To this mixture, add 6.66 g of nitric acid.
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Heat the resulting solution at 75-80°C for 15 hours.
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After cooling, slowly add the reaction mixture to 30 g of ice.
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Collect the precipitated 1-methyl-5-nitroimidazole-2-carboxylic acid by filtration.
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Wash the precipitate with water and dry in vacuo at room temperature.
-
Adjust the pH of the filtrate to 2 with sodium bicarbonate to recover any additional product.
Protocol 2: One-Pot Synthesis of this compound
-
Follow steps 1-3 from Protocol 1.
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After the 15-hour heating period, cool the reaction mixture.
-
Carefully add an excess of methanol to the sulfuric acid reaction medium.
-
Allow the esterification to proceed (monitoring by TLC is recommended to determine completion).
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Precipitate the this compound by diluting the sulfuric acid solution with water.
-
Collect the product by filtration, wash with water, and dry.
Protocol 3: Esterification using Phosphorus Oxychloride (POCl₃)
-
Dissolve 1-methyl-5-nitroimidazole-2-carboxylic acid (1 mmol) in methanol (5 mL) and cool in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Byproduct Analysis in the Synthesis of Nitroimidazole Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroimidazole esters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems that may arise during the synthesis and analysis of nitroimidazole esters.
Problem 1: Low Yield of the Desired Ester Product
Q: My reaction has a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in nitroimidazole ester synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogenous reaction mixture. For reactions involving acid chlorides, which are highly reactive, incomplete reaction is less common but could indicate deactivation of the reagent due to moisture.
-
-
Hydrolysis of the Ester Product:
-
Cause: Nitroimidazole esters can be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up.[1][2] The presence of water in the reaction mixture can also lead to hydrolysis of the acid chloride starting material, reducing the amount available for esterification.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. During the work-up, minimize the time the product is in contact with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.
-
-
Side Reactions:
-
Cause: The reagents used can participate in unintended side reactions. For example, the base used (e.g., pyridine) can act as a nucleophile and react with the acid chloride.[3][4]
-
Solution: Optimize the reaction conditions. Consider the choice of base; a non-nucleophilic base might be preferable in some cases. The order of addition of reagents can also be critical.
-
Problem 2: Presence of Impurities in the Final Product
Q: I've isolated my product, but analytical tests (TLC, HPLC) show the presence of impurities. How can I identify and minimize them?
A: The most common impurities in the synthesis of nitroimidazole esters, such as metronidazole benzoate, are unreacted starting materials and byproducts from side reactions.
-
Identification of Common Impurities: The table below lists common impurities found in the synthesis of metronidazole benzoate.
Impurity Name Structure Typical Origin Metronidazole 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol Unreacted starting material Benzoic Acid C₇H₆O₂ Hydrolysis of benzoyl chloride or the final ester product 2-Methyl-5-nitroimidazole C₄H₅N₃O₂ An impurity in the metronidazole starting material or a degradation product.[5] -
Minimizing Impurities:
-
Unreacted Metronidazole: Ensure a slight excess of the acylating agent (e.g., benzoyl chloride) is used to drive the reaction to completion. Monitor the reaction by TLC until the metronidazole spot is no longer visible.
-
Benzoic Acid: This impurity arises from the hydrolysis of benzoyl chloride or the ester product. Use anhydrous reaction conditions and minimize contact with water during work-up. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up can help remove acidic impurities like benzoic acid.[6]
-
2-Methyl-5-nitroimidazole: This is often a starting material for the synthesis of metronidazole itself.[7][8] Its presence in the final product is typically due to it being an impurity in the starting metronidazole. Use high-purity metronidazole for the esterification reaction. This impurity can also be formed from the degradation of other nitroimidazoles under stress conditions.[5]
-
-
Purification: Recrystallization is a highly effective method for purifying nitroimidazole esters.[9][10] Selecting an appropriate solvent system where the desired ester has high solubility at elevated temperatures and low solubility at room temperature is crucial. Ethanol is often a suitable solvent for the recrystallization of metronidazole benzoate.[9]
Problem 3: Difficulties with Thin Layer Chromatography (TLC) Analysis
Q: I'm having trouble with my TLC analysis. The spots are streaking, not moving from the baseline, or are not visible. What should I do?
A: TLC is a vital tool for monitoring reaction progress and assessing purity. Here are solutions to common TLC problems:
-
Streaking Spots:
-
Cause: The sample may be too concentrated, or the solvent system may be inappropriate for the compound's polarity.
-
Solution: Dilute the sample before spotting it on the TLC plate. If streaking persists, adjust the polarity of the mobile phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.
-
-
Spots Remain on the Baseline (Low Rf):
-
Cause: The mobile phase is not polar enough to move the compound up the plate.
-
Solution: Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
-
Spots Run with the Solvent Front (High Rf):
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
-
-
No Visible Spots:
-
Cause: The compound may not be UV-active, or the concentration may be too low.
-
Solution: Most nitroimidazole derivatives are UV-active due to their conjugated systems.[11] If spots are not visible under a UV lamp, try a chemical stain. A common method for visualizing nitro compounds is to first reduce the nitro group to an amine using a reagent like stannous chloride, followed by diazotization and coupling with a compound like β-naphthol to produce a colored spot.[12] Alternatively, a potassium permanganate stain can be effective for visualizing compounds with oxidizable functional groups.[11] If the concentration is too low, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the esterification of nitroimidazole alcohols?
A1: Pyridine serves a dual purpose in these reactions. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when using an acid chloride like benzoyl chloride.[3][4] This is important because the starting alcohol can be protonated by the HCl, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst. It can react with the acid chloride to form a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the alcohol.[3][13][14]
Q2: My final product is slightly yellow. Is this normal?
A2: Nitroimidazole compounds can often have a pale yellow color. However, a significant or dark coloration may indicate the presence of impurities or degradation products. Purification by recrystallization should yield a white or slightly yellowish crystalline powder.[5]
Q3: Can I use a different base instead of pyridine?
A3: Yes, other tertiary amines like triethylamine or non-nucleophilic bases such as diisopropylethylamine (DIPEA) can be used.[15] The choice of base can influence the reaction rate and the profile of byproducts. It is advisable to consult the literature for the specific nitroimidazole ester you are synthesizing to determine the most suitable base.
Q4: How can I confirm the identity of my final product and its byproducts?
A4: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can be used in conjunction with liquid chromatography (LC-MS) to identify byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ester carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): Is an excellent technique for assessing the purity of the final product and quantifying impurities.[16][17][18] By comparing the retention times with known standards of potential impurities, their presence can be confirmed.
Experimental Protocols
Synthesis of Metronidazole Benzoate
This protocol is a general guideline for the synthesis of metronidazole benzoate via esterification of metronidazole with benzoyl chloride.
Materials:
-
Metronidazole
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve metronidazole in anhydrous dichloromethane.
-
Add pyridine to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield metronidazole benzoate as a white to slightly yellowish crystalline solid.[9][10]
Quantitative Data
The following table summarizes the acceptance criteria for impurities in metronidazole benzoate as per pharmacopeial standards.
| Impurity | Acceptance Limit | Analytical Method |
| Metronidazole | Not more than 0.1% | HPLC[5] |
| 2-Methyl-5-nitroimidazole | Not more than 0.1% | HPLC[5] |
| Benzoic Acid | Not more than 0.1% | HPLC[5] |
| Total Impurities | Not more than 0.2% | HPLC[5] |
Visualizations
Caption: Experimental workflow for the synthesis of metronidazole benzoate.
Caption: Logical relationships in the formation of common byproducts.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemmethod.com [chemmethod.com]
- 3. echemi.com [echemi.com]
- 4. orgosolver.com [orgosolver.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Metronidazole - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102875476A - Method for preparing metronidazole benzoate - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. zsp.com.pk [zsp.com.pk]
- 17. benchchem.com [benchchem.com]
- 18. ijpsr.com [ijpsr.com]
Technical Support Center: Synthesis of 2-Methyl-5-nitro-1-nitroso-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals attempting the synthesis of 2-Methyl-5-nitro-1-nitroso-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: I am unable to synthesize 2-Methyl-5-nitro-1-nitroso-1H-imidazole. Is this a known issue?
Q2: Why is the synthesis of 2-Methyl-5-nitro-1-nitroso-1H-imidazole so challenging?
A2: While the exact reasons for the failed synthesis are a subject of investigation, several factors may contribute to the difficulty:
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group at the C5 position significantly deactivates the imidazole ring. This deactivation reduces the nucleophilicity of the N1 nitrogen, making it less reactive towards nitrosating agents.
-
Steric Hindrance: The methyl group at the C2 position may sterically hinder the approach of the nitrosating agent to the N1 nitrogen.
-
Instability of the Product: It is possible that the N-nitroso product forms transiently but is highly unstable and decomposes rapidly under the reaction conditions. The presence of two electron-withdrawing groups (nitro and nitroso) on the imidazole ring could contribute to this instability.
Q3: Are there any successful reported syntheses of 2-Methyl-5-nitro-1-nitroso-1H-imidazole?
A3: Based on available information, there are no confirmed, reproducible reports of the successful synthesis and isolation of 2-Methyl-5-nitro-1-nitroso-1H-imidazole. Several organizations even offer "Synthesis Attempts and Failure Reports" for this specific compound, which can be used as evidence in regulatory discussions regarding potential nitrosamine impurities.[1][2]
Q4: What are the implications of these failed synthesis attempts for nitrosamine risk assessment?
Q5: Where can I find a synthesis protocol for the precursor, 2-Methyl-5-nitro-1H-imidazole?
A5: The synthesis of the precursor, 2-Methyl-5-nitro-1H-imidazole, is well-established. A general laboratory-scale procedure is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide for Nitrosation Attempts
This guide is intended for users who are attempting the nitrosation of 2-Methyl-5-nitro-1H-imidazole and are encountering difficulties in detecting the N-nitroso product.
| Observation | Potential Cause | Recommended Action |
| No reaction observed (starting material remains). | Deactivated substrate. | The imidazole ring is strongly deactivated by the nitro group, making the N1 position non-nucleophilic. Consider using more forcing nitrosation conditions (e.g., higher temperatures, stronger nitrosating agents), but be aware that this may lead to decomposition. Note that even under rigorous forced conditions (NAP tests), formation has not been observed.[1] |
| Decomposition of starting material. | Harsh reaction conditions. | The combination of a strong nitrosating agent and an electron-deficient imidazole may lead to ring opening or other decomposition pathways. Attempt the reaction at lower temperatures or with a milder nitrosating agent. |
| Complex mixture of unidentified products. | Side reactions or decomposition of a transient N-nitroso intermediate. | The target compound, if formed, may be highly unstable. Employ in-situ analytical techniques (e.g., rapid sampling into a quenching solution followed by immediate LC-MS analysis) to attempt to detect any transient formation. |
| Inconsistent or non-reproducible results. | This is not unexpected given the documented challenges. | Focus on rigorous analytical characterization to confirm the absence of the target compound. It is advisable to obtain a "Synthesis Attempts and Failure Report" from a reputable source to support your findings.[1][2] |
Experimental Protocols
Synthesis of 2-Methyl-5-nitro-1H-imidazole (Precursor)
This protocol is a representative method for the synthesis of the starting material.
Materials:
-
2-Methylimidazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, dissolve 2-methylimidazole in concentrated nitric acid. The temperature should be maintained between 30-40°C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature.
-
Heat the reaction mixture to boiling for one hour.
-
Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid.
-
Heat the reaction mixture for an additional hour.
-
Pour the reaction mixture onto ice.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid to obtain 2-Methyl-5-nitro-1H-imidazole.
Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.
Visualizations
Logical Workflow for Investigating the Formation of 2-Methyl-5-nitro-1-nitroso-1H-imidazole
Caption: Logical workflow for the attempted synthesis and risk assessment.
Hypothesized Reaction Pathway and Challenges
Caption: Factors hindering the nitrosation of 2-Methyl-5-nitro-1H-imidazole.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Nitro vs. 5-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-nitroimidazole and 5-nitroimidazole derivatives, focusing on their antimicrobial and cytotoxic properties. The information presented is supported by experimental data from various studies, offering a valuable resource for those involved in drug discovery and development.
Executive Summary
Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities. The position of the nitro group on the imidazole ring, either at the 2- or 5-position, significantly influences their therapeutic applications and mechanisms of action.
-
2-Nitroimidazole derivatives are primarily investigated as hypoxia-selective cytotoxins and radiosensitizers in cancer therapy. Their biological activity is critically dependent on the low-oxygen environment found in solid tumors.
-
5-Nitroimidazole derivatives are widely used as antimicrobial and antiparasitic agents. They are effective against a range of anaerobic bacteria and protozoa.
This guide delves into the quantitative differences in their biological activities, the experimental methods used to determine these activities, and the distinct signaling pathways they modulate.
Data Presentation: A Comparative Overview
The following tables summarize the cytotoxic and antimicrobial activities of representative 2-nitro and 5-nitroimidazole derivatives. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Nitro and 5-Nitroimidazole Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Reference |
| 2-Nitroimidazole | Misonidazole | A549 (Lung) | >100 | Not Reported | [1] |
| N-methyl-nitroimidazole | A549 (Lung) | ~50 | Not Reported | [1] | |
| N-ethyl-nitroimidazole | A549 (Lung) | ~70 | Not Reported | [1] | |
| IAZA | FaDu (Head and Neck) | >500 | ~22 | [2] | |
| FAZA | FaDu (Head and Neck) | >500 | ~33 | [2] | |
| 5-Nitroimidazole | Metronidazole | 4T1 (Breast) | ~18.8 | Not Reported | [1] |
| Ornidazole | Not Reported | Not Reported | Not Reported | ||
| Tinidazole | Not Reported | Not Reported | Not Reported | ||
| Secnidazole | Not Reported | Not Reported | Not Reported |
Table 2: Comparative Antimicrobial Activity (MIC, µM) of 2-Nitro and 5-Nitroimidazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| 2-Nitroimidazole | Azomycin | E. histolytica | Less effective than Metronidazole | [3] |
| 5-Nitroimidazole | Metronidazole | Bacteroides fragilis | ~3.3 | [4] |
| Tinidazole | Bacteroides fragilis | ~0.5 | [4] | |
| Ornidazole | Bacteroides fragilis | ~1.0 | [4] | |
| Secnidazole | Bacteroides fragilis | ~3.3 | [4] | |
| Sulphuridazole | Clostridia spp. | More active than Sulphuridazole | [5] | |
| Sulphonidazole | Clostridia spp. | Less active than Sulphuridazole | [5] |
Mechanism of Action: A Tale of Two Isomers
The biological activity of both 2- and 5-nitroimidazoles is contingent upon the bioreductive activation of the nitro group to form reactive cytotoxic species. However, the specifics of this activation and the subsequent cellular targets differ significantly.
2-Nitroimidazole Derivatives: These compounds are prodrugs that are selectively activated under hypoxic conditions. In the low-oxygen environment of tumors, cellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group to form a nitro radical anion. This radical can then undergo further reduction to generate highly reactive species that induce cellular damage. Under normoxic conditions, the radical anion is rapidly re-oxidized back to the parent compound, rendering it less toxic to healthy tissues. The primary mechanism of action involves the induction of DNA damage and the targeting of cellular macromolecules, leading to cell cycle arrest and apoptosis.[6][7]
5-Nitroimidazole Derivatives: The antimicrobial and antiparasitic activity of 5-nitroimidazoles also relies on the reduction of the nitro group. In anaerobic microorganisms, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group, generating a short-lived, highly reactive nitroso radical. This radical can then interact with and damage various cellular components, most notably DNA, leading to strand breakage and cell death.[8] The selective toxicity of 5-nitroimidazoles towards anaerobes is attributed to the presence of these specific low-redox-potential proteins, which are absent in aerobic host cells.
Signaling Pathways and Cellular Effects
The distinct mechanisms of action of 2- and 5-nitroimidazole derivatives translate into the modulation of different cellular signaling pathways.
2-Nitroimidazole Derivatives: Targeting Hypoxic Cancer Cells
Under hypoxic conditions, 2-nitroimidazole derivatives have been shown to induce replication stress, leading to an S-phase arrest in the cell cycle. This is accompanied by the inhibition of key enzymes involved in glycolysis and detoxification, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glutathione S-Transferase (GST).[2] The resulting metabolic stress, combined with DNA damage, can trigger apoptotic cell death.
5-Nitroimidazole Derivatives: Disrupting Microbial Life
The primary target of 5-nitroimidazole derivatives in anaerobic microbes is DNA. The reactive nitroso radical generated upon reduction directly interacts with DNA, causing strand breaks and inhibiting DNA replication and repair. This leads to a rapid bactericidal or protozoacidal effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 2-nitro and 5-nitroimidazole derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-nitro and 5-nitroimidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the nitroimidazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions. For anaerobic bacteria, use an anaerobic chamber or gas-generating system. Incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
The positioning of the nitro group on the imidazole ring profoundly impacts the biological activity and therapeutic utility of these compounds. 2-Nitroimidazole derivatives exhibit promising potential as hypoxia-activated anticancer agents, with their efficacy intrinsically linked to the tumor microenvironment. In contrast, 5-nitroimidazole derivatives remain a cornerstone in the treatment of anaerobic and protozoal infections due to their potent and selective antimicrobial action. A thorough understanding of their distinct mechanisms of action and the signaling pathways they influence is crucial for the rational design and development of new and improved nitroimidazole-based therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their biological activities.
References
- 1. scispace.com [scispace.com]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated antimicrobial properties of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate against established antimicrobial agents. Due to a lack of specific published data for this exact compound, this analysis is based on the well-documented activities of the 5-nitroimidazole class of antibiotics, to which it belongs, and available data on structurally similar compounds.
Introduction to this compound
This compound is a derivative of the 5-nitroimidazole heterocyclic ring system. This class of compounds is renowned for its efficacy against anaerobic bacteria and certain protozoal infections.[1] The biological activity of 5-nitroimidazoles is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring, which is essential for their mechanism of action. Prominent members of this class include metronidazole, tinidazole, and secnidazole, which are widely used in clinical practice.
Mechanism of Action: The Nitroreductase Pathway
The antimicrobial action of 5-nitroimidazoles is a prodrug mechanism that is selectively activated within anaerobic microorganisms. In the low-redox potential environment of these organisms, the nitro group of the imidazole ring is reduced by nitroreductases. This reduction process generates short-lived, highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species are capable of damaging microbial DNA by causing strand breaks and destabilizing the helical structure, ultimately leading to cell death. This targeted activation makes 5-nitroimidazoles highly selective for anaerobic pathogens with minimal toxicity to human cells, which lack the necessary low-redox potential nitroreductases.
Comparative Antimicrobial Spectrum
While specific data for this compound is not available, its antimicrobial spectrum is expected to be similar to other 5-nitroimidazoles, primarily targeting anaerobic bacteria and protozoa. The following tables present a comparison of Minimum Inhibitory Concentration (MIC) values for established antimicrobial agents against a range of relevant pathogens.
Antibacterial Activity (Anaerobic Bacteria)
Table 1: Comparative MIC Values (µg/mL) Against Anaerobic Bacteria
| Organism | Metronidazole | Clindamycin |
| Bacteroides fragilis group | 0.5 - 8 | 0.12 - >256 |
| Prevotella spp. | ≤0.25 - 4 | ≤0.06 - 8 |
| Fusobacterium spp. | ≤0.25 - 2 | ≤0.06 - 4 |
| Clostridium perfringens | 0.12 - 8 | ≤0.06 - 128 |
| Clostridioides difficile | 0.25 - 2 | 2 - >256 |
| Peptostreptococcus spp. | ≤0.25 - 4 | ≤0.06 - 4 |
Note: Data compiled from multiple sources. Ranges may vary based on testing methodology and geographic location of isolates.
Antiprotozoal Activity
Table 2: Comparative MIC Values (µg/mL) Against Protozoa
| Organism | Metronidazole | Tinidazole |
| Trichomonas vaginalis | 0.03 - 50 | 0.03 - 25 |
| Giardia lamblia | 0.2 - 10 | 0.1 - 5 |
| Entamoeba histolytica | 0.2 - 5 | 0.1 - 2.5 |
Note: Data compiled from multiple sources. Ranges may vary based on testing methodology and isolate susceptibility.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO, water) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Diamond's medium for protozoa) in a 96-well microtiter plate to achieve a range of decreasing concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, often in an anaerobic chamber for anaerobes).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This reference method involves incorporating the antimicrobial agent directly into the agar medium.
Protocol:
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is inoculated with a standardized amount of the microbial suspension, typically using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: A standardized suspension of the test microorganism is prepared in a liquid growth medium.
-
Exposure: The antimicrobial agent is added to the microbial suspension at a specific concentration (often at multiples of the MIC). A growth control with no antimicrobial is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each suspension.
-
Quantification: The aliquots are serially diluted and plated onto agar plates to determine the number of viable microorganisms (CFU/mL).
-
Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.
Structure-Activity Relationship (SAR) of 5-Nitroimidazoles
The antimicrobial activity of 5-nitroimidazoles is influenced by their chemical structure. Key structural features that impact efficacy include:
-
The Nitro Group: The 5-nitro group is essential for the antimicrobial activity, as it is the site of reduction to the active cytotoxic species.
-
Substituents at the 1-position: Modifications at the N-1 position of the imidazole ring can influence the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion, which in turn affects its in vivo efficacy.
-
Substituents at the 2-position: The nature of the substituent at the C-2 position can modulate the electronic properties of the imidazole ring and, consequently, the redox potential of the nitro group, which can affect the rate of its activation. The ester group in this compound at this position may influence its lipophilicity and ability to penetrate microbial cells.
Conclusion
While direct experimental data for this compound is currently unavailable in the public domain, its structural similarity to well-characterized 5-nitroimidazoles provides a strong basis for predicting its antimicrobial profile. It is anticipated to exhibit significant activity against a broad range of anaerobic bacteria and protozoa through a mechanism involving reductive activation of the nitro group. Further in vitro and in vivo studies are warranted to definitively establish its antimicrobial spectrum, potency, and potential clinical utility in comparison to existing therapeutic options. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
A Comparative Guide to the Structural Confirmation of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural confirmation of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Due to the limited publicly available data for this specific methyl ester, this guide utilizes data from its close structural analog, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, and the related compound, 1-methyl-5-nitro-1H-imidazole, to illustrate the application and data output of various analytical methods.
Data Presentation: A Comparative Analysis of Characterization Techniques
The structural elucidation of a novel compound relies on a combination of analytical methods. Below is a comparison of techniques used to characterize the title compound and its analogs.
| Analytical Technique | Information Provided | Sample Data (from Analogs) | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. | For 1-methyl-5-nitro-1H-imidazole: Orthorhombic, Pbca, a=5.323 Å, b=12.664 Å, c=15.993 Å[1] | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to grow. |
| ¹H NMR Spectroscopy | Information about the chemical environment of protons, including number of unique protons and their connectivity. | For Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate: Data available, but specific shifts not detailed in the search results. | Provides detailed information about the molecular framework in solution. | Does not provide information on bond lengths or angles directly. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Characteristic peaks for C=O (ester), NO₂ (nitro), and C-N, C-H bonds would be expected. | Rapid and non-destructive analysis of functional groups. | Complex spectra can be difficult to interpret fully for large molecules. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | For Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate: ESI-MS m/z = 200.20 [M+H]⁺[2] | High sensitivity and provides molecular weight information. | Fragmentation can sometimes be too extensive, leading to the absence of a molecular ion peak in Electron Ionization (EI). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction
This protocol outlines the general procedure for determining the crystal structure of a small organic molecule.
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find conditions that yield high-quality, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded at different orientations.
-
Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including atomic positions, bond lengths, and bond angles.
Proton NMR (¹H NMR) Spectroscopy
This protocol describes the acquisition of a ¹H NMR spectrum for a small organic molecule.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts of the signals are referenced to the TMS signal (δ = 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).
-
Data Analysis: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber. The positions and intensities of the absorption bands are used to identify the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for obtaining an EI mass spectrum.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a novel compound like this compound.
Caption: Workflow for the synthesis and structural confirmation of an organic compound.
References
in vitro activity of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate against anaerobic bacteria
A guide for researchers on the evaluation of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and its comparison with established 5-nitroimidazole antimicrobials.
This guide provides a comparative overview of the in vitro activity of 5-nitroimidazole compounds against clinically relevant anaerobic bacteria. Due to a lack of published data on the specific compound This compound , this document focuses on the activity of the well-established drugs, metronidazole and tinidazole, as a benchmark for comparison. The experimental protocols provided are based on standardized methods that would be appropriate for evaluating the in vitro efficacy of novel nitroimidazole derivatives like this compound.
Comparative In Vitro Activity of Metronidazole and Tinidazole
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of metronidazole and tinidazole against various anaerobic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Generally, tinidazole is considered to be equally or slightly more potent than metronidazole against susceptible anaerobic isolates.[1]
| Bacterial Species | Metronidazole MIC (µg/mL) | Tinidazole MIC (µg/mL) |
| Bacteroides fragilis group | 0.25 - 8 | 0.25 - 4 |
| Clostridium perfringens | 0.12 - 6.25 | 0.03 - 0.5 |
| Peptostreptococcus spp. | 0.06 - 4 | ≤ 0.01 - 8 |
| Fusobacterium spp. | ≤ 0.03 - 0.5 | ≤ 0.03 - 0.5 |
| Prevotella spp. | ≤ 0.015 - 2 | ≤ 0.015 - 1 |
Note: MIC values are compiled from various in vitro studies and can vary based on the specific isolates and testing methods used.
Mechanism of Action of 5-Nitroimidazoles
The selective toxicity of 5-nitroimidazoles against anaerobic bacteria is due to their mechanism of action, which requires an anaerobic environment for activation.[2][3][4]
References
A Comparative Analysis of Metronidazole and Its Carboxylate Analogs in Antimicrobial Efficacy
This guide provides a detailed comparative study of the antimicrobial performance of metronidazole and its synthesized carboxylate analogs. Metronidazole is a cornerstone antimicrobial agent, widely used for treating infections caused by anaerobic bacteria and protozoa.[1] The development of its analogs aims to enhance its spectrum of activity and combat potential resistance. This document presents quantitative data from in vitro studies, details the experimental methodologies employed, and illustrates key chemical and biological pathways.
Comparative Antimicrobial Activity
A series of novel metronidazole carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity against fungal and bacterial strains. The results, summarized below, indicate that the analogs generally exhibit enhanced inhibitory effects compared to the parent compound, metronidazole.
Table 1: Antifungal Activity Against Didymella sp.
| Compound | Description | Mean Fungal Growth Area (cm) ± SD |
| Metronidazole | Parent Compound | 6.5 ± 0.2 |
| 7a | Metronidazole 4-methoxybenzoate | 5.8 ± 0.2 |
| 7b | Metronidazole 4-bromobenzoate | 4.1 ± 0.3 |
| 7c | Metronidazole 4-cyanobenzoate | 2.6 ± 0.3 |
| 7d | Metronidazole 4-(trifluoromethyl)benzoate | 5.5 ± 0.2 |
| 7e | Metronidazole 2,4-dichlorobenzoate | 3.1 ± 0.2 |
| Control | No Treatment | 9.5 ± 0.3 |
Data sourced from in vitro antifungal assays.[1][2]
Table 2: Antibacterial Activity Against E. coli
| Compound | Description | Optical Density (OD) at 48h | % Growth Inhibition vs. Metronidazole |
| Metronidazole | Parent Compound | ~0.75 | 0% |
| 7a | Metronidazole 4-methoxybenzoate | ~0.60 | ~20% |
| 7b | Metronidazole 4-bromobenzoate | ~0.45 | ~40% |
| 7c | Metronidazole 4-cyanobenzoate | ~0.55 | ~27% |
| 7d | Metronidazole 4-(trifluoromethyl)benzoate | ~0.65 | ~13% |
| 7e | Metronidazole 2,4-dichlorobenzoate | ~0.50 | ~33% |
Data estimated from graphical representations of bacterial growth over time. All tested carboxylate analogs demonstrated higher inhibitory effects at 36 and 48-hour time points compared to metronidazole.[1][2]
Synthesis and Mechanism of Action
The development of these potent analogs involves straightforward chemical synthesis, followed by a mechanism of action that relies on the reductive activation of the nitro group, a hallmark of the nitroimidazole class.
Synthesis Workflow
The carboxylate analogs of metronidazole (compounds 7a-e) were synthesized through the reaction of metronidazole with various acid chlorides.[1] This esterification reaction provides a high yield of the desired derivatives.
Caption: General workflow for the synthesis of metronidazole carboxylate analogs.
Mechanism of Action
Metronidazole is a prodrug that requires activation within the target microorganism. Its mechanism involves the reduction of its nitro group by proteins like ferredoxin in anaerobic organisms, creating highly reactive nitroso radicals. These radicals bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[3]
Caption: Reductive activation pathway and mechanism of action for metronidazole.
Experimental Protocols
The following are the detailed methodologies used for the synthesis and antimicrobial evaluation of the metronidazole carboxylate analogs.
General Synthesis of Metronidazole Carboxylate Analogs (7a-e)
Metronidazole (compound 1) is reacted with various acid chlorides (compounds 6a-e) in the presence of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] The reaction is conducted in dry dichloromethane (DCM) at room temperature.[1] This process proceeds smoothly to yield the desired metronidazole carboxylate derivatives in high yields, typically between 86% and 93%.[1] The final products are then purified and characterized using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1][4]
In Vitro Antifungal Activity Assay
-
Fungal Strain: The antifungal activity was tested against Didymella sp.
-
Culture Preparation: The fungus was cultured on potato dextrose agar (PDA) plates.
-
Compound Application: A 5 mm fungal plug was placed at the center of a fresh PDA plate. Sterile filter paper discs (5 mm) containing the test compounds (5a–i and 7a–e), metronidazole, or a control were placed 2.5 cm away from the fungal plug.
-
Incubation: The plates were incubated at 25 °C for seven days.
-
Data Collection: The area of fungal growth was measured and recorded. The inhibition zones were compared with the growth area of the fungi under control conditions.[1] All synthesized compounds, with the exception of intermediates, demonstrated a higher rate of fungal growth inhibition compared to both the control and the parent metronidazole.[1]
In Vitro Antibacterial Activity Assay
-
Bacterial Strain: The antibacterial activity was evaluated against Escherichia coli.
-
Culture Preparation: E. coli was grown overnight in Luria-Bertani (LB) broth at 37 °C with shaking at 200 rpm.
-
Treatment: The overnight culture was diluted to an optical density (OD) of 0.1. The test compounds were then added to the bacterial cultures.
-
Incubation and Measurement: The cultures were incubated at 37 °C. The bacterial OD was measured at various time points, including 12, 24, 36, and 48 hours, to monitor bacterial growth.[2]
-
Analysis: The inhibitory effects of the compounds were determined by comparing the OD of the treated cultures to that of the untreated control and the metronidazole-treated culture.[2] The results indicated that the synthesized compounds exhibited greater inhibition of bacterial growth than the parent compound.[1]
References
- 1. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Analytical Methods for Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of nitroimidazole compounds. Nitroimidazoles are a class of synthetic antibacterial and antiprotozoal agents widely used in both human and veterinary medicine.[1][2][3] Due to concerns about their potential mutagenic and carcinogenic effects, their use in food-producing animals has been banned in many countries, necessitating sensitive and reliable analytical methods for residue monitoring.[1][4] This document outlines various analytical techniques, presents their performance data in comparative tables, and provides detailed experimental protocols to assist researchers in selecting and implementing the most appropriate method for their specific needs.
Comparison of Analytical Methods
The determination of nitroimidazole residues is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent. These methods offer high sensitivity and selectivity, crucial for detecting trace amounts of these compounds in complex matrices such as animal tissues, plasma, and honey.[1][5]
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with Ultraviolet (UV) detection, is a robust and widely available technique for the analysis of nitroimidazoles.[6][7][8] It is particularly useful for the simultaneous determination of multiple nitroimidazole compounds in pharmaceutical formulations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the analysis of nitroimidazole residues in biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity.[4][5][9][10][11][12][13] This technique allows for the detection and confirmation of not only the parent nitroimidazole compounds but also their metabolites.[4][9][11][14] Ultra-High-Performance Liquid Chromatography (UHPLC), a variation of HPLC, when coupled with MS/MS, offers even faster analysis times and improved resolution.[4][15][16][17]
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated analytical methods for nitroimidazole compounds. These parameters are essential for evaluating the suitability of a method for a specific application.
Table 1: Performance of LC-MS/MS Methods for Nitroimidazole Analysis in Animal Tissues
| Compound | Matrix | LOQ (ng/g) | LOD (ng/g) | Recovery (%) | Precision (RSD %) | Reference |
| Metronidazole | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Ronidazole | Turkey Muscle | - | - | - | - | [14] |
| Dimetridazole | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Tinidazole | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Ornidazole | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Ipronidazole | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Metronidazole-OH | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| HMMNI | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Ipronidazole-OH | Turkey Muscle | ≥ 0.05 | - | - | - | [14] |
| Dimetridazole | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Ipronidazole | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Metronidazole | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Ronidazole | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| HMMNI | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Ipronidazole-OH | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Metronidazole-OH | Salmon, Tilapia, Shrimp | 0.21 - 3.0 | 0.07 - 1.0 | 81 - 124 | 4 - 17 | [4] |
| Metronidazole | Bovine Muscle | 0.08 - 0.41 (CCβ) | 0.0 - 0.17 (CCα) | 96 - 103 | - | [11] |
| Ronidazole | Bovine Muscle | 0.08 - 0.41 (CCβ) | 0.0 - 0.17 (CCα) | 96 - 103 | - | [11] |
| Dimetridazole | Bovine Muscle | 0.08 - 0.41 (CCβ) | 0.0 - 0.17 (CCα) | 96 - 103 | - | [11] |
| Metronidazole-OH | Bovine Muscle | 0.08 - 0.41 (CCβ) | 0.0 - 0.17 (CCα) | 96 - 103 | - | [11] |
| HMMNI | Bovine Muscle | 0.08 - 0.41 (CCβ) | 0.0 - 0.17 (CCα) | 96 - 103 | - | [11] |
| Dimetridazole | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
| Metronidazole | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
| Ronidazole | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
| Metronidazole-OH | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
| Ipronidazole-OH | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
| HMMNI | Lyophilised Pork Meat | 0.36 - 0.54 (CCβ) | 0.29 - 0.44 (CCα) | 101 - 107 | 4 - 12 (repeatability) | [18] |
Table 2: Performance of LC-MS/MS Methods for Nitroimidazole Analysis in Other Matrices
| Compound | Matrix | LOQ | LOD | Recovery (%) | Precision (RSD %) | Reference |
| Ronidazole | Pig Plasma | 0.25 - 1 µg/L (CCβ) | < CCβ (CCα) | 93 - 123 | 2.49 - 16.38 | [9] |
| Dimetridazole | Pig Plasma | 0.25 - 1 µg/L (CCβ) | < CCβ (CCα) | 93 - 123 | 2.49 - 16.38 | [9] |
| Metronidazole | Pig Plasma | 0.25 - 1 µg/L (CCβ) | < CCβ (CCα) | 58 - 63 (metabolite) | 2.49 - 16.38 | [9] |
| Ipronidazole | Pig Plasma | - | - | 93 - 123 | 2.49 - 16.38 | [9] |
| Multiple Nitroimidazoles | Honey | 1.0 µg/kg | - | - | - | [13] |
| DNDI-0690 | Murine Plasma | 2.5 ng/mL | - | - | - | [16] |
| DNDI-0690 | Murine Tissue | 1.0 ng/mL | - | - | - | [16] |
| DNDI-0690 | Microdialysate | 0.5 ng/mL | - | - | - | [16] |
| Multiple Nitroimidazoles | Animal Plasma | 0.8 - 2.6 ng/mL (CCβ) | 0.5 - 1.6 ng/mL (CCα) | 101 - 108 | 4.9 - 15.2 | [19] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are generalized protocols for the extraction and analysis of nitroimidazole compounds from various matrices.
Sample Preparation: Extraction from Animal Tissue
-
Homogenization: Weigh a representative portion of the tissue sample and homogenize it.
-
Solvent Extraction: Add an extraction solvent, typically acidic acetonitrile or ethyl acetate, to the homogenized tissue.[4][11][15]
-
Shaking/Vortexing: Vigorously shake or vortex the mixture to ensure thorough extraction of the analytes.
-
Centrifugation: Centrifuge the sample to separate the solid tissue debris from the liquid extract.
-
Clean-up (Solid-Phase Extraction - SPE): The supernatant is often subjected to a clean-up step using a C18 or mixed-mode SPE cartridge to remove interfering matrix components.[4][14][15]
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent, often the mobile phase, for LC-MS/MS analysis.[11]
Sample Preparation: QuEChERS Method for Honey
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[12]
-
Dissolution: Dissolve the honey sample in a formic acid solution.[13]
-
Extraction and Partitioning: Add acetonitrile and a salt mixture (e.g., MgSO4, NaCl) and shake vigorously. This step extracts the analytes into the acetonitrile layer and separates it from the aqueous layer.
-
Dispersive SPE (d-SPE) Clean-up: Take an aliquot of the acetonitrile layer and add a d-SPE sorbent (e.g., a mixed-mode strong cation-exchange sorbent) to remove interfering substances.[13]
-
Centrifugation and Analysis: Centrifuge the mixture and inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
HPLC/UHPLC Column: A C18 or C8 reversed-phase column is commonly used for the separation of nitroimidazoles.[6][17]
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or phosphoric acid buffer) and acetonitrile or methanol is typically employed.[5][6]
-
Mass Spectrometry: Detection is usually performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[13] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring for a precursor ion and at least two product ions for each analyte to ensure confident identification and quantification.[4]
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for nitroimidazole compounds, based on guidelines such as the European Union Commission Decision 2002/657/EC.[9][11][17][18]
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a solid foundation for researchers and professionals working with nitroimidazole compounds. By understanding the available analytical methods, their performance characteristics, and the validation process, laboratories can ensure the generation of accurate and reliable data for both research and regulatory purposes.
References
- 1. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development And Validation Of Metronidazole In Bulk And Tablet Formulation By Uv-Spectrophotometer | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. library2.smu.ca [library2.smu.ca]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
A Comparative Guide to Purity Assessment of Synthesized Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting safety and efficacy. This document outlines the performance of key analytical techniques, supported by experimental data from closely related compounds, to assist researchers in selecting the most appropriate methods for quality control.
Introduction to Purity Assessment
This compound is a nitroimidazole derivative, a class of compounds with significant interest in medicinal chemistry due to their potential as antimicrobial and antiparasitic agents. The purity of a synthesized compound is a fundamental characteristic that must be rigorously determined to ensure the validity of research data and the safety of potential drug candidates. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the purity assessment of the target compound. As specific experimental data for this compound is not widely available in the public domain, this guide leverages established methods for similar nitroimidazole compounds, such as Metronidazole, Tinidazole, and Ornidazole, to provide robust comparative insights.
Purity Assessment Methodologies
A multi-faceted approach is recommended for the comprehensive purity assessment of a synthesized compound. Each technique provides orthogonal information, contributing to a more complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method with UV detection is particularly well-suited for analyzing polar nitroimidazole compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For many nitroimidazoles, derivatization is often required to increase their volatility.[1] This method provides excellent specificity and sensitivity, allowing for the detection and identification of trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard for each impurity.[2] ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This technique is used to confirm the empirical formula of the synthesized compound and can indicate the presence of inorganic impurities or residual solvents.[3]
Comparative Data
The following tables summarize typical performance data for the purity assessment of nitroimidazole compounds using various analytical techniques. The data for this compound is hypothetical and based on expected performance for a compound of its class, while the data for the alternative compounds is based on published methods and reference standards.[4][5][6]
Table 1: HPLC Purity Analysis Comparison
| Parameter | This compound (Hypothetical) | Metronidazole[6] | Tinidazole[5] | Ornidazole[3] |
| Purity (%) | > 99.5 | ≥ 99.0 | 98.0 - 102.0 | ≥ 99.5 |
| Retention Time (min) | ~ 5.8 | ~ 4.2 | ~ 7.5 | ~ 6.1 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | 0.02 µg/mL | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | 0.05 µg/mL | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
Table 2: GC-MS Purity Analysis Comparison
| Parameter | This compound (Hypothetical) | Metronidazole[1] | Tinidazole | Ornidazole |
| Purity (%) | > 99.0 (after derivatization) | > 99.0 (after derivatization) | Not commonly used | Not commonly used |
| Key Fragment Ions (m/z) | Expected fragments from the ester and nitroimidazole core | 128, 82, 81 | - | - |
| LOD | < 1 ng/mL | ~ 1 ng/g in matrix | - | - |
| LOQ | ~ 3 ng/mL | ~ 5 ng/g in matrix | - | - |
Table 3: NMR Purity Analysis Comparison
| Parameter | This compound (Hypothetical) | Metronidazole | Tinidazole | Ornidazole |
| ¹H NMR Purity (%) | > 99.0 (qNMR) | > 99.5 (qNMR) | > 99.0 (qNMR) | > 99.0 (qNMR) |
| Key ¹H Chemical Shifts (ppm) | Signals for methyl ester, N-methyl, and imidazole ring protons | Signals for methyl, methylene, and imidazole protons | Signals for ethylsulfonyl, methyl, and imidazole protons | Signals for chloropropyl, methyl, and imidazole protons |
| Solvent | DMSO-d₆ | DMSO-d₆ | CDCl₃ | DMSO-d₆ |
Table 4: Elemental Analysis Comparison
| Element | This compound (Theoretical) | Ornidazole (Theoretical)[3] |
| % Carbon | 42.22 | 38.28 |
| % Hydrogen | 3.55 | 4.59 |
| % Nitrogen | 21.10 | 19.13 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.
HPLC Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of methanol.
GC-MS Method for Impurity Profiling
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
Ionization: Electron Impact (EI).
-
Mass Range: 50-500 amu.
NMR Method for Structural Confirmation and Purity
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for structural confirmation. For quantitative NMR (qNMR), a certified internal standard with a known purity is required.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Elemental Analysis
-
Method: Combustion analysis.
-
Instrument: An automated CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried and finely ground sample are weighed accurately.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical selection of analytical methods.
Caption: General workflow for the purity assessment of a synthesized compound.
References
- 1. 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | 4750-57-6 | EAA75057 [biosynth.com]
- 2. rssl.com [rssl.com]
- 3. researchgate.net [researchgate.net]
- 4. Metronidazole - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 443-48-1) [witega.de]
- 5. Tinidazole Tablets [doi.usp.org]
- 6. scielo.br [scielo.br]
Comparative Biological Evaluation of Novel 5-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of recently developed 5-nitroimidazole derivatives, offering insights into their potential as antimicrobial, antiparasitic, and anticancer agents. The data presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising candidates for further drug development.
Mechanism of Action
5-nitroimidazole derivatives are prodrugs that require bioreductive activation of their nitro group to exert their cytotoxic effects.[1][][3] This process, catalyzed by nitroreductases in anaerobic organisms or under hypoxic conditions, generates reactive nitroso and hydroxylamine intermediates and ultimately nitroxide radicals.[1][][4] These reactive species can then damage critical cellular components, including DNA, proteins, and lipids, leading to cell death.[1][][3] The selectivity of these compounds for anaerobic pathogens and hypoxic tumor cells stems from the low redox potential required for the reduction of the nitro group, a condition prevalent in these environments.[1][]
Caption: General mechanism of action of 5-nitroimidazole derivatives.
Antiparasitic Activity
Novel 5-nitroimidazole derivatives have demonstrated significant activity against a range of protozoan parasites, often surpassing the efficacy of the standard drug, metronidazole.[5][6][7] This is particularly relevant in the context of emerging drug resistance.[6][7]
Comparative In Vitro Antiparasitic Activity of Novel 5-Nitroimidazole Derivatives
| Compound Class/Derivative | Target Organism | IC50 (µM) | Reference Drug (IC50, µM) | Reference |
| 5-Aryl-1-methyl-4-nitroimidazoles (5a-f) | Entamoeba histolytica | 1.72 - 4.43 | Metronidazole (~4) | [5] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | 1.47 | Metronidazole (~4) | [5] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | 1.47 | Metronidazole (~4) | [5] |
| Nitroimidazole Carboxamides (8f, 8h) | Giardia lamblia (MtzS) | 1.6 | Metronidazole (6.1) | [7] |
| Nitroimidazole Carboxamides | Giardia lamblia (MtzR) | 0.1 - 2.5 | Metronidazole (6.1 - 18) | [7] |
| Nitroimidazole Carboxamides | Entamoeba histolytica | 1.7 - 5.1 | Metronidazole (5.0) | [7] |
| Nitroimidazole Carboxamides | Trichomonas vaginalis | 0.6 - 1.4 | Metronidazole (0.8) | [7] |
| Quinoline-Metronidazole Hybrids (63i) | Leishmania donovani (in vivo) | Superior to other hybrids at 25 & 50 mg/kg/day | Miltefosine | [1] |
| 3-Nitroimidazopyridines | Leishmania donovani (promastigotes) | Various IC50 values reported | Miltefosine, Amphotericin B | [1] |
| 5-Nitroindazole Derivatives (16, 24) | Trypanosoma cruzi (Y strain) | Demonstrated in vitro and in vivo activity | Benznidazole | [8] |
MtzS: Metronidazole-sensitive, MtzR: Metronidazole-resistant
Antimicrobial Activity
The development of novel 5-nitroimidazole derivatives is also aimed at overcoming resistance in pathogenic bacteria and expanding their spectrum of activity.
Comparative In Vitro Antimicrobial Activity of Novel 5-Nitroimidazole Derivatives
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Reference |
| Novel Metronidazole Derivatives | Metronidazole-resistant H. pylori | MIC50 = 8, MIC90 = 16 | Metronidazole (MIC ≥ 8) | [9] |
| Sulphuridazole (V1) & Sulphonidazole (V2) | Clostridia spp. | Sulphonidazole > Sulphuridazole | Metronidazole | [10] |
| Sulphonidazole (V2) | Candida albicans | Active | Metronidazole (inactive) | [10] |
| CGI 17341 | Mycobacterium tuberculosis (drug-susceptible & multi-drug-resistant) | 0.1 - 0.3 | Isoniazid, Rifampin (comparable) | [11] |
| TBA-354 | Mycobacterium tuberculosis | More potent than PA-824, similar to delamanid | PA-824, Delamanid | [12] |
| Thiosemicarbazide Derivatives | Gram-positive bacteria | 31.25 - 1000 | - | [13][14] |
| Secnidazole Hydrazone Derivatives (3, 4) | Staphylococcus epidermidis | Significant activity | Gentamicin | [15] |
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a rationale for evaluating 5-nitroimidazole derivatives as anticancer agents. Their selective activation in low-oxygen conditions could lead to targeted tumor cell killing with reduced systemic toxicity.
Comparative In Vitro Anticancer Activity of Novel 5-Nitroimidazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4-Nitroimidazole Derivatives (5f, 5k) | MCF-7 (Breast) | 1.0 | [16] |
| 4-Nitroimidazole Derivative (5d) | PC3 (Prostate) | 4.0 | [16] |
| 4-Nitroimidazole Derivative (5m) | DU145 (Prostate) | 5.0 | [16] |
| Hydrazide-Hydrazone Derivatives | Various cancer cell lines | Moderate activity | [13] |
| Evofosfamide (TH-302) | Various solid tumors | In clinical development | [3] |
Experimental Protocols
General Workflow for In Vitro Biological Evaluation
Caption: A generalized workflow for the in vitro biological evaluation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, atmosphere, time) to allow for microbial growth.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of 50% Inhibitory Concentration (IC50)
The IC50 value, which indicates the concentration of a drug that is required for 50% inhibition of a biological process in vitro, is commonly assessed for antiparasitic and anticancer activities.
-
Cell Seeding: Target cells (parasites or cancer cells) are seeded into 96-well plates and allowed to adhere or stabilize.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: Plates are incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies
In vivo studies are crucial for evaluating the therapeutic potential of promising compounds in a living organism.
-
Animal Model: An appropriate animal model is selected and infected with the target pathogen (e.g., mice infected with Leishmania donovani or Trypanosoma cruzi).[1][8]
-
Treatment: The test compound is administered to the infected animals via a specific route (e.g., oral, intraperitoneal) at various doses and for a defined duration. A control group receives a vehicle or a standard drug.
-
Monitoring: The animals are monitored for signs of toxicity, and the progression of the infection is assessed by measuring parameters such as parasite load in different organs or survival rates.[1][11]
-
Analysis: The efficacy of the compound is determined by comparing the infection parameters in the treated groups to the control group. The 50% effective dose (ED50) may also be calculated.[11]
References
- 1. mdpi.com [mdpi.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Nitroimidazole Esters and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various nitroimidazole esters and related derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in drug discovery and development by offering a consolidated overview of structure-activity relationships and experimental findings in this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of nitroimidazole derivatives is often evaluated by determining the concentration required to inhibit 50% of cell growth (IC50) or to be lethal to 50% of cells (LC50). The following tables summarize the in vitro cytotoxicity of several nitroimidazole compounds against various cancer and normal cell lines.
Table 1: Cytotoxicity of N-Alkyl-Nitroimidazoles
| Compound | Cell Line | Cell Type | LC50 (µM) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 | Human Breast Adenocarcinoma | 16.7 | [1][2] |
| A549 | Human Lung Carcinoma | 20.1 | [1] | |
| Vero | Normal Kidney Cells | ~30 | [1][2] | |
| N-ethyl-nitroimidazole | MDA-MB-231 | Human Breast Adenocarcinoma | 18.2 | [1] |
| A549 | Human Lung Carcinoma | 26.2 | [1] | |
| Vero | Normal Kidney Cells | Almost double that of cancer cells | [1][3] | |
| N-propyl-nitroimidazole | MDA-MB-231 | Human Breast Adenocarcinoma | 18.5 | [1] |
| A549 | Human Lung Carcinoma | 33.1 | [1] | |
| N-butyl-nitroimidazole | MDA-MB-231 | Human Breast Adenocarcinoma | 19.1 | [1] |
| A549 | Human Lung Carcinoma | 35.2 | [1] |
Observations: N-alkyl nitroimidazoles demonstrate considerable selectivity towards tumor cell lines over normal cells.[1][3] In the A549 lung cancer cell line, an increase in the length of the N-alkyl chain is inversely proportional to the anticancer activity.[1][2][3] However, for the MDA-MB-231 breast cancer cell line, the length of the alkyl chain did not significantly influence cytotoxic activity.[2][3]
Table 2: Hypoxia-Selective Cytotoxicity of Nitroimidazole Derivatives
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| Thiol-functionalized Oxadiazole-Nitroimidazole (11b) | HCT116 | Normoxic | 12.50 | [4] |
| HCT116 | Hypoxic | 4.69 | [4] | |
| Thiol-functionalized Triazole-Nitroimidazole (21b) | HCT116 | Normoxic | 15.33 | [4] |
| HCT116 | Hypoxic | 6.88 | [4] | |
| Thiol-functionalized Triazole-Nitroimidazole (22b) | HCT116 | Normoxic | 24.39 | [4] |
| HCT116 | Hypoxic | 11.56 | [4] | |
| Thiol-functionalized Triazole-Nitroimidazole (23b) | HCT116 | Normoxic | 19.55 | [4] |
| HCT116 | Hypoxic | 9.21 | [4] |
Observations: Many nitroimidazole derivatives exhibit enhanced cytotoxicity under hypoxic conditions, a characteristic feature of the tumor microenvironment.[4] This hypoxia-selectivity is a key attribute for developing targeted cancer therapies. Compounds featuring a free thiol group have demonstrated potent antiproliferative activity under both normoxic and hypoxic conditions.[4]
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison tables.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[2][3]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, A549) and normal cell lines (e.g., Vero) are seeded into 96-well plates at a density of 5,000 cells per well.
-
Incubation: The cells are allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The nitroimidazole compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation with Compound: The plates are incubated for a further 48 hours.
-
MTT Addition: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The LC50 or IC50 value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of nitroimidazole cytotoxicity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Hypoxia-Selective Activation
Nitroimidazoles are prodrugs that are selectively activated under hypoxic conditions. This is a crucial aspect of their anti-tumor activity, as many solid tumors have hypoxic regions.[5][6][7]
The mechanism involves the reduction of the nitro group on the imidazole ring.[7][8] In well-oxygenated (normoxic) cells, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of toxic metabolites. However, in the low-oxygen environment of hypoxic cells, this re-oxidation is inhibited. The nitro radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, such as nitrosoimidazoles, hydroxylamines, and amines.[5] These reactive intermediates can then damage cellular macromolecules, including proteins and DNA, ultimately leading to cell death.[5][6]
Caption: Hypoxia-selective activation of nitroimidazoles.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Nitroimidazole and 5-Nitroimidazole Isomers
A comprehensive spectroscopic comparison of 4-nitroimidazole and 5-nitroimidazole is crucial for researchers and drug development professionals in distinguishing between these two closely related isomers. Their structural differences, arising from the position of the nitro group on the imidazole ring, give rise to distinct spectral fingerprints. This guide provides a detailed comparison of their spectroscopic properties based on experimental data from various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-nitroimidazole and 5-nitroimidazole.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between the two isomers. The chemical shifts of the protons and carbons in the imidazole ring are significantly influenced by the position of the electron-withdrawing nitro group.
| Compound | Spectroscopy | C2 | C4 | C5 | H2 | H4 | H5 |
| 4-Nitroimidazole | ¹³C NMR (DMSO-d₆) | 122.65 | 146.68 | 138.17 | - | - | - |
| ¹H NMR (DMSO-d₆) | - | - | - | 8.22 (d, J = 1.4 Hz) | - | 7.70 (d, J = 1.4 Hz) | |
| 5-Nitroimidazole Derivative (2-methyl-5-nitroimidazole) | ¹³C NMR | - | - | - | - | - | - |
| ¹H NMR | - | - | - | - | 8.0 | - |
IR Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecules. The characteristic stretching frequencies of the nitro group (N=O) are particularly important for identification.
| Compound | N=O Asymmetric Stretch (cm⁻¹) | N=O Symmetric Stretch (cm⁻¹) |
| 5-Nitroimidazole Derivatives | 1519–1526 | 1360–1375 |
| 4-Nitrophenyl Imidazole Derivative | 1513[1] | 1336[1] |
Note: The IR data is for derivatives of 5-nitroimidazole and a 4-nitrophenyl derivative of imidazole. While not the parent compounds, this data provides a general range for the characteristic nitro group absorptions.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group affects the conjugation and, consequently, the absorption maxima (λmax).
| Compound | λmax (nm) | Solvent/Conditions |
| 4-Nitroimidazole | ~300[2] | Aqueous solution[2] |
| 5-Nitroimidazole Derivatives | ~310-320 | Not specified |
Note: The UV spectra of various 5-nitroimidazole antimicrobials show absorption maxima in the range of 310-320 nm[3][4]. A direct comparison with the parent 5-nitroimidazole under the same conditions as 4-nitroimidazole is needed for a precise analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols based on the cited literature for the key spectroscopic techniques.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The samples are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The samples are dissolved in a suitable solvent, such as water or ethanol, and the absorbance is measured over a wavelength range, typically from 200 to 400 nm.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI). The samples are introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecules.
Visualizing the Analysis Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical approach to distinguishing between the 4-nitro and 5-nitroimidazole isomers.
Caption: General workflow for spectroscopic analysis of nitroimidazole isomers.
Caption: Logic for distinguishing isomers using NMR as the primary technique.
References
Navigating the In Vivo Landscape: A Comparative Guide to Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in vivo efficacy of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate derivatives. Drawing from experimental data, this document provides a structured overview of their performance against parasitic diseases and cancer, alongside established alternative treatments.
The therapeutic potential of nitroimidazole compounds, a class of synthetic antibiotics and antiprotozoals, has been a subject of extensive research. Derivatives of this compound, in particular, have demonstrated significant in vivo activity, primarily targeting parasitic infections such as leishmaniasis, Chagas disease, and giardiasis. Furthermore, their unique mechanism of action, which involves activation under hypoxic conditions, has led to their investigation as radiosensitizers and hypoxia-activated prodrugs in cancer therapy.
Anti-Parasitic Efficacy: A Quantitative Comparison
The in vivo efficacy of various 5-nitroimidazole derivatives has been evaluated in murine and hamster models, demonstrating significant parasite load reduction and improved survival rates. The following tables summarize the quantitative data from key studies, comparing the performance of these derivatives with standard-of-care drugs.
Visceral Leishmaniasis (Leishmania donovani)
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Quinoline-metronidazole derivative (63i) | BALB/c mice | 25 mg/kg/day for 5 days | >99% parasite clearance in liver and spleen | [1] |
| Quinoline-metronidazole derivative (63i) | BALB/c mice | 50 mg/kg/day for 5 days | >99% parasite clearance in liver and spleen | [1] |
| Miltefosine (alternative) | BALB/c mice | Not specified | Standard treatment, used for comparison | [1] |
Cutaneous Leishmaniasis (Leishmania (V.) braziliensis and L. (L.) mexicana)
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Nitroimidazole-sulfanyl ethyl derivative (7) | BALB/c mice | Intralesional injection | 96% reduction in lesion size; 63% cure rate (PCR confirmed) | [2] |
| Nitroimidazole-sulfanyl ethyl derivative (8) | BALB/c mice | Intralesional injection | 96% reduction in lesion size; 63% cure rate (PCR confirmed) | [2] |
Chagas Disease (Trypanosoma cruzi)
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Benznidazole nanoparticles (BNZ-nps) | C3H/HeN mice | 10, 25, 50 mg/kg/day for 30 days | 100% survival | [3][4][5] |
| Benznidazole nanoparticles (BNZ-nps) | C3H/HeN mice | 25, 50 mg/kg/day for 15 days | 100% survival | [3][4][5] |
| Benznidazole nanoparticles (BNZ-nps) | C3H/HeN mice | 10 mg/kg/day for 15 days | 70% survival | [3][4][5] |
| Benznidazole (alternative) | Mice | 50, 75, 100 mg/kg/day for 20 days | Dose-dependent suppression of parasitemia | [6] |
Giardiasis (Giardia lamblia)
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Metronidazole derivatives (a and b) | Mice | Not specified | Destruction of cysts and trophozoites after 2 and 4 days | [7][8] |
| Other Metronidazole derivatives (c, d, e) | Mice | Not specified | Activity observed only after 4 days | [7][8] |
| Metronidazole (alternative) | Humans | 40 mg/kg/day for 7 days | 100% cure rate | [9] |
Anti-Cancer Efficacy: Potentiation of Chemotherapy
In the realm of oncology, nitroimidazole derivatives have been primarily investigated for their ability to enhance the efficacy of conventional chemotherapeutic agents, particularly in hypoxic tumor environments.
| Compound | Animal Model | Combination Agent | Efficacy | Reference |
| Ro 03-8799 (2-nitroimidazole) | Mice with anaplastic MT tumour | Melphalan, Cyclophosphamide, BCNU, CCNU, MeCCNU | Potentiated cytotoxic actions | [10][11] |
Experimental Protocols: A Closer Look at the Methodology
The in vivo evaluation of these compounds relies on established animal models and standardized procedures to ensure the reliability and reproducibility of the findings.
General In Vivo Experimental Workflow
Key Methodological Details:
-
Animal Models: BALB/c mice are commonly used for leishmaniasis studies, while C3H/HeN mice are often employed for Trypanosoma cruzi infections.[12][13][14] Hamsters are also considered a reliable model for visceral leishmaniasis as the disease progression closely mimics human infection.[15][16] For cancer studies, immunocompromised mice (e.g., BALB/c nude mice) are used for xenograft tumor models.[17]
-
Parasite and Cell Lines: Specific strains of parasites, such as L. donovani (for visceral leishmaniasis), T. cruzi (for Chagas disease), and G. lamblia (for giardiasis), are used to induce infection.[18][19][20] In oncology, human cancer cell lines like EMT-6 are implanted to establish tumors.[21]
-
Infection and Treatment: Infection is typically initiated by injecting a suspension of parasites into the animals.[22] For cancer models, tumor cells are implanted subcutaneously or orthotopically.[17] Following the establishment of infection or tumor growth, the test compounds are administered through various routes, including oral gavage, intraperitoneal injection, or intralesional injection, at specified doses and frequencies.[2]
-
Efficacy Assessment: The effectiveness of the treatment is evaluated by measuring the reduction in parasite load in target organs (e.g., spleen and liver), a decrease in the size of lesions or tumors, and an increase in the survival rate of the treated animals compared to control groups.[2][22]
Mechanism of Action: The Role of the Nitro Group
The efficacy of nitroimidazole derivatives is intrinsically linked to the reduction of their nitro group. This process, which occurs preferentially under the hypoxic conditions found in anaerobic parasites and the core of solid tumors, leads to the formation of cytotoxic nitroso and hydroxylamine metabolites. These reactive species can then damage critical cellular components, including DNA, leading to cell death.
This selective activation in low-oxygen environments provides a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.
References
- 1. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benznidazole/Itraconazole Combination Treatment Enhances Anti-Trypanosoma cruzi Activity in Experimental Chagas Disease | PLOS One [journals.plos.org]
- 7. Efficacy of some metronidazole derivatives against Giardia lamblia, in vivo study [tips.sums.ac.ir]
- 8. Efficacy of some metronidazole derivatives against Giardia lamblia, in vivo study [en.civilica.com]
- 9. The efficacy of metronidazole in the treatment of giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ias.ac.in [repository.ias.ac.in]
- 13. In vivo characterization of two additional Leishmania donovani strains using the murine and hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Analysis of Trypanosoma cruzi Persistence Foci at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. Chagas Disease Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Mammalian cellular culture models of Trypanosoma cruzi infection: a review of the published literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, a nitroimidazole derivative that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets of structurally similar compounds, this substance should be regarded as hazardous.[1]
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.
-
May damage fertility or the unborn child.
Required PPE:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Handle the compound in a well-ventilated area, preferably under a fume hood.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Containerization:
-
For Unused or Expired Product:
-
Unwanted or expired this compound in its original container should be disposed of as hazardous waste without attempting to open or empty it.[6]
-
Label the container with a hazardous waste tag and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][7]
-
-
For Contaminated Materials:
-
Solid Waste: Any items grossly contaminated with the compound, such as personal protective equipment (gloves, lab coats), absorbent materials from a spill cleanup, or weighing papers, should be collected in a designated, labeled hazardous waste container.[1][8] For minor spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[1][9]
-
Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed container. For solutions, a common disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Empty Containers: The original container, even if "empty," will contain residue. The first rinse of the container should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Contacting Waste Management Professionals:
-
The disposal of nitro compounds may require specialized handling due to their potential reactivity.[2][3][10] Always consult with your institution's EHS office for specific guidance and to arrange for the collection and disposal of the waste.[2][6]
-
Provide the EHS office with a complete and accurate description of the waste, including its composition.
-
Quantitative Data Summary
| Hazard Classification | Precautionary Statement | Disposal Method |
| Acute Toxicity, Oral (Category 4)[1][9] | P270: Do not eat, drink or smoke when using this product. | P501: Dispose of contents/ container to an approved waste disposal plant.[9] |
| Skin Corrosion (Sub-category 1C) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | P501: Dispose of contents/ container to an approved waste disposal plant.[9] |
| Serious Eye Damage (Category 1) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P501: Dispose of contents/ container to an approved waste disposal plant.[9] |
| Reproductive Toxicity (Category 1B) | P201: Obtain special instructions before use. | P501: Dispose of contents/ container to an approved waste disposal plant.[9] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
